4-(4-Chlorophenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMRRWLTRBEAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206096 | |
| Record name | 4-Biphenylcarboxylic acid, 4'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5748-41-4 | |
| Record name | 4-Biphenylcarboxylic acid, 4'-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005748414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Biphenylcarboxylic acid, 4'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5748-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Chlorophenyl)benzoic acid: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(4-chlorophenyl)benzoic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, analytical characterization, and its role as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: The Structural Significance of this compound
This compound, with the CAS number 5748-41-4, is a biphenyl carboxylic acid featuring a chlorine substituent on one of the phenyl rings. This structural motif is a cornerstone in the design of a wide array of functional molecules. The presence of the carboxylic acid group provides a reactive handle for derivatization, such as the formation of amides and esters, while the biphenyl core offers a rigid scaffold that can be tailored to interact with specific biological targets.[1] Its derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.[2][3]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety information is paramount before handling any chemical compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClO₂ | |
| Molecular Weight | 232.66 g/mol | |
| Appearance | Solid | |
| Melting Point | 289-291 °C | |
| Assay | 95% | |
| InChI Key | FIMRRWLTRBEAOM-UHFFFAOYSA-N |
Safety Information: this compound is classified with the signal word "Warning" and is associated with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H411 (Toxic to aquatic life with long-lasting effects). Appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated area.
Synthesis of this compound: A Practical Approach
The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the synthesis of biaryl compounds like this compound.[4][5] This palladium-catalyzed reaction offers a versatile and efficient route to creating a carbon-carbon bond between an aryl halide and an arylboronic acid.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
4-Bromobenzoic acid
-
4-Chlorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)[4]
-
Base (e.g., potassium carbonate)[4]
-
Solvent system (e.g., a mixture of toluene, ethanol, and water)[4]
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzoic acid and 4-chlorophenylboronic acid in the chosen solvent system.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Addition of Reagents: Add the base (e.g., potassium carbonate) followed by the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for the duration of the reaction, typically monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with an appropriate acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the crude product and wash with water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization: Ensuring Purity and Structural Integrity
Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound.[1] A typical method is outlined below.
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
Table adapted from a representative method for similar compounds.[1]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the chemical structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl stretching vibrations.[7][8]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of 232.66 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable in the molecular ion peak.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules.
Antimicrobial Agents
Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, a structurally related compound, have been synthesized and evaluated for their antimicrobial properties.[9] These studies have shown that modifications of the carboxylic acid group can lead to compounds with significant activity against various bacterial and fungal strains.[9] The sulfonyl group in these analogs is thought to play a crucial role in their biological activity.[2]
Anticancer Research
Benzoic acid derivatives are being extensively investigated for their potential as anticancer agents.[3] The this compound structure can be incorporated into more complex molecules designed to interact with specific targets in cancer cells. For instance, it can serve as a building block for the synthesis of inhibitors of key enzymes or proteins involved in cancer progression.
Workflow for Derivative Synthesis and Screening
Caption: A generalized workflow for drug discovery starting from this compound.
Conclusion and Future Perspectives
This compound is a chemical entity with significant potential, particularly as a scaffold in the design and synthesis of novel therapeutic agents. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling, combined with its versatile chemical reactivity, makes it an attractive starting material for medicinal chemists. Future research will likely focus on the continued exploration of its derivatives, with an emphasis on elucidating their mechanisms of action and optimizing their pharmacological profiles for various disease targets. The development of greener and more efficient synthetic protocols will also be a key area of investigation.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. 4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid|CAS 380431-08-3 [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]
- 7. 4-Chlorobenzoic acid(74-11-3) IR Spectrum [chemicalbook.com]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mdpi.com [mdpi.com]
4-(4-Chlorophenyl)benzoic acid molecular formula
An In-depth Technical Guide to 4-(4-Chlorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key intermediate in the fields of medicinal chemistry and materials science. As a senior application scientist, the following narrative is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Introduction
This compound, also known as 4'-Chlorobiphenyl-4-carboxylic acid, is a biphenyl derivative featuring a carboxylic acid group and a chlorine atom at the para positions of the two phenyl rings. This specific arrangement of functional groups makes it an exceptionally versatile building block for the synthesis of more complex molecular architectures.[1] Its rigid biphenyl core is a common scaffold in pharmacologically active compounds, while the carboxylic acid moiety provides a convenient handle for derivatization, such as the formation of amides or esters.[1] This guide will elucidate the compound's core properties, detail a robust synthetic protocol via Suzuki-Miyaura coupling, outline methods for its characterization and purification, discuss its applications, and provide essential safety information.
Section 1: Core Molecular Profile
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its effective application in research and development. The data presented below has been consolidated from verified chemical databases and supplier technical sheets.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | [2] |
| Molecular Weight | 232.66 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 5748-41-4 | [2] |
| Appearance | Solid / Powder | |
| Melting Point | 289-291 °C | |
| InChI Key | FIMRRWLTRBEAOM-UHFFFAOYSA-N |
Section 2: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling
The creation of the C-C bond between the two phenyl rings is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the industry-standard method for this transformation due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[3]
Synthesis Workflow Overview
The overall process involves the coupling of the two primary synthons, followed by an aqueous workup to remove inorganic salts and water-soluble impurities, and concludes with purification and rigorous analytical validation.
References
physical properties of 4-(4-Chlorophenyl)benzoic acid
An In-depth Technical Guide to the Physical Properties of 4-(4-Chlorophenyl)benzoic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound (CAS No. 5748-41-4). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data on the compound's molecular structure, spectroscopic profile, thermal behavior, and solubility characteristics. Where direct experimental data is not publicly available, this guide provides expert analysis based on established principles and data from structurally analogous compounds. Furthermore, it outlines detailed, best-practice experimental protocols for the determination of these properties, ensuring a self-validating framework for laboratory investigation. The integration of theoretical insights with practical methodologies aims to equip researchers with the foundational knowledge required for the effective application and study of this compound.
Introduction to this compound
This compound, also known as 4'-Chlorobiphenyl-4-carboxylic acid, is a biphenyl derivative characterized by a benzoic acid scaffold substituted with a 4-chlorophenyl group at the para position.[1][2] This bifunctional arrangement, featuring a polar carboxylic acid group and a large, nonpolar, chlorinated biphenyl system, imparts a unique set of physical properties that make it a valuable intermediate in various scientific fields. The carboxylic acid moiety serves as a versatile handle for synthetic modifications, such as the formation of esters and amides, while the chlorinated biphenyl core is a structural motif found in materials with high thermal stability and in molecules with potential pharmacological activity.[2] A thorough understanding of its physical properties is therefore paramount for its application in chemical synthesis, structure-activity relationship (SAR) studies, and materials science.[2]
This guide provides a detailed examination of these properties, grounded in authoritative data and established analytical methodologies.
Core Physicochemical Properties
A compound's utility is fundamentally defined by its physical and chemical characteristics. This section consolidates the known data for this compound.
Molecular and Formulaic Data
The fundamental identity of this compound is established by its molecular formula, weight, and structural identifiers. This information is critical for stoichiometric calculations, analytical characterization, and database referencing.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonym | 4'-Chlorobiphenyl-4-carboxylic acid | [1] |
| CAS Number | 5748-41-4 | [1] |
| Molecular Formula | C₁₃H₉ClO₂ | [1][2][3] |
| Molecular Weight | 232.66 g/mol | [1][3] |
| Appearance | Solid | [1] |
| InChI Key | FIMRRWLTRBEAOM-UHFFFAOYSA-N | [1] |
Spectroscopic Profile: An Analytical Fingerprint
The spectroscopic profile of a molecule provides an unambiguous structural fingerprint. While a complete, published set of spectra for this compound is not available, its structure allows for a robust prediction of its key spectral features based on well-understood principles of NMR, IR, and Mass Spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.5-8.2 ppm). The protons on the two phenyl rings will appear as a series of doublets and doublets of doublets due to their distinct chemical environments and coupling patterns. The carboxylic acid proton (-COOH) will present as a broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm), which can be confirmed by D₂O exchange.
-
¹³C NMR : The carbon NMR spectrum will show 13 distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. 165-175 ppm). The aromatic region will contain multiple signals between 120-150 ppm, including four quaternary carbons (C-1, C-4, C-1', C-4').
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The IR spectrum is defined by its functional groups. Key expected absorptions include:
-
A very broad O-H stretch from the carboxylic acid dimer, typically appearing from 2500 to 3300 cm⁻¹.[4]
-
A strong, sharp C=O stretch from the carbonyl group, expected around 1680-1710 cm⁻¹.[4]
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[4]
-
A C-O stretching vibration around 1200-1300 cm⁻¹.
-
A C-Cl stretching vibration, typically found in the 700-800 cm⁻¹ range.
-
-
Mass Spectrometry (MS) :
-
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 232. The presence of a chlorine atom would be confirmed by a characteristic M+2 isotopic peak at m/z 234, with an intensity approximately one-third that of the molecular ion peak. Key fragmentation patterns would likely involve the loss of -OH (m/z 215) and -COOH (m/z 187).
-
Caption: Relationship between molecular structure and expected spectroscopic signals.
Thermal Properties: Melting Point
The melting point is a critical indicator of purity and is influenced by the compound's crystal lattice energy.
-
Melting Point (mp): 289-291 °C[1]
This high melting point is indicative of a stable, well-ordered crystal lattice, likely facilitated by strong intermolecular hydrogen bonding between the carboxylic acid groups and significant van der Waals forces from the large biphenyl system.
Solubility and Partitioning Behavior
Solubility is a key parameter in drug development and reaction chemistry, dictating bioavailability and solvent selection.
-
Solubility Profile : While specific quantitative data for this compound is limited, its solubility can be inferred from its structure. The presence of the polar carboxylic acid group suggests solubility in polar organic solvents like methanol, ethanol, and DMSO.[5][6] Conversely, the large, nonpolar biphenyl core predicts poor solubility in water. It is expected to be soluble in aqueous base (e.g., NaOH, NaHCO₃) due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.
Acidity (pKa)
The acid dissociation constant (pKa) quantifies the acidity of the carboxylic acid proton.
Crystallography and Solid-State Properties
The solid-state form of a compound can significantly impact its physical properties. While a specific crystal structure determination was not found in the search results, carboxylic acids, particularly aromatic ones, commonly form hydrogen-bonded dimers in the solid state. This dimerization, combined with π-stacking of the aromatic rings, would contribute to the high melting point and thermodynamic stability of the crystalline form. The potential for polymorphism (the existence of multiple crystal forms) cannot be excluded and should be considered in pharmaceutical development.
Experimental Methodologies
To ensure scientific rigor, the determination of physical properties must follow validated protocols. The following sections detail the methodologies for characterizing a sample of this compound.
Caption: General experimental workflow for physical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the sample.
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acid proton.
-
¹H NMR Acquisition :
-
Acquire a standard 1D proton spectrum.
-
Rationale : This provides information on the number of different types of protons and their neighboring environments.
-
Perform a D₂O exchange experiment: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the broad -COOH signal confirms its identity.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Rationale : This confirms the number of unique carbon atoms in the molecule, validating the carbon backbone.
-
-
Data Analysis : Integrate proton signals to determine relative ratios. Assign peaks based on expected chemical shifts and coupling patterns, comparing them to predicted spectra or data from analogous structures.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
-
Sample Preparation : Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by creating a KBr pellet. ATR is a modern, rapid method requiring minimal sample.
-
ATR : Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet : Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Rationale : This is essential to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions from the sample spectrum.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis : Identify characteristic absorption bands (O-H, C=O, C=C, C-Cl) and compare their positions to established correlation charts.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula.
-
Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition :
-
Introduce the sample into a High-Resolution Mass Spectrometer (HRMS), typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. ESI in negative ion mode is well-suited for carboxylic acids ([M-H]⁻).
-
Rationale : HRMS provides highly accurate mass measurements (to within 5 ppm), which allows for the unambiguous determination of the elemental formula.
-
-
Data Analysis :
-
Identify the molecular ion peak (e.g., [M-H]⁻ or [M+H]⁺).
-
Verify the mass accuracy and use the instrument's software to calculate the elemental formula.
-
Analyze the isotopic pattern to confirm the presence of one chlorine atom.
-
Melting Point Determination
Objective: To assess the thermal transition from solid to liquid and to serve as an indicator of purity.
-
Sample Preparation : Finely grind a small amount of the crystalline sample. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement :
-
Place the capillary tube into a calibrated digital melting point apparatus.
-
Use a rapid heating rate (10-20 °C/min) to find an approximate melting range.
-
Rationale : This initial scan prevents excessive time spent on the precise measurement.
-
Perform a second measurement with a new sample, heating rapidly to ~20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.
-
-
Data Analysis : Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (≤ 2 °C) is indicative of high purity. The observed range of 289-291 °C is consistent with a pure compound.[1]
Conclusion
This compound is a crystalline solid with a high melting point, reflecting a stable molecular lattice. Its spectroscopic characteristics are well-defined by its constituent functional groups—a carboxylic acid and a chlorinated biphenyl system. While poorly soluble in water, its acidic nature permits dissolution in basic aqueous solutions. The data and protocols presented in this guide provide a robust framework for the identification, characterization, and utilization of this compound in research and development settings. The combination of empirical data and predictive analysis based on established chemical principles offers a comprehensive understanding of its core physical properties.
References
- 1. 4-氯-4-联苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 4-Chlorobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 7. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(4-Chlorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-(4-Chlorophenyl)benzoic acid, a compound of interest in pharmaceutical and chemical research. This document delves into the theoretical underpinnings of its solubility, drawing comparisons with structurally similar molecules, and offers detailed, field-proven experimental protocols for its quantitative determination. By synthesizing theoretical principles with practical methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge and tools to accurately assess and understand the solubility characteristics of this compound. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Introduction
This compound (CPBA) is a biphenyl carboxylic acid derivative with a molecular structure that presents unique challenges and opportunities in formulation and drug delivery. Its solubility is a critical physicochemical parameter that governs its bioavailability, dissolution rate, and overall efficacy in potential therapeutic applications. An in-depth understanding of its behavior in various solvent systems is paramount for its successful development and application. This guide will explore the key factors influencing the solubility of CPBA and provide robust methodologies for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | |
| Molecular Weight | 232.66 g/mol | |
| Melting Point | 289-291 °C | |
| Physical Form | Solid | |
| CAS Number | 5748-41-4 |
The high melting point of CPBA suggests strong intermolecular forces in its crystalline state, which can be a significant barrier to dissolution.
Theoretical Framework for Solubility
The solubility of an organic compound is dictated by a delicate balance of intermolecular forces between the solute and the solvent. For this compound, several structural features are key determinants of its solubility profile.
The Role of the Carboxylic Acid Moiety
The Influence of the Biphenyl and Chloro Substituents
The large, nonpolar biphenyl core and the hydrophobic chloro-substituent significantly contribute to the lipophilicity of the molecule. This substantial nonpolar character counteracts the solubilizing effect of the carboxylic acid group, particularly in aqueous media. The principle of "like dissolves like" dictates that CPBA will exhibit greater solubility in organic solvents that can favorably interact with its aromatic and chlorinated portions.
pH-Dependent Solubility
As an acidic compound, the aqueous solubility of this compound is expected to be highly dependent on the pH of the medium. In acidic solutions (pH < pKa), the compound will exist primarily in its neutral, less soluble form. As the pH increases above the pKa, the equilibrium will shift towards the more soluble carboxylate salt. This relationship is a critical consideration in the design of oral dosage forms and in vitro dissolution studies.
Experimental Determination of Solubility
Accurate and reproducible measurement of solubility is a cornerstone of pharmaceutical development. The following sections provide detailed protocols for determining the solubility of this compound.
The Shake-Flask Method: A Gold Standard
The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility[2][3][4][5]. It involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure equilibrium is reached.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of glass vials.
-
Pipette a precise volume (e.g., 5 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile) into each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid.
-
Carefully withdraw a portion of the supernatant and filter it through a chemically compatible 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Analytical Quantification Methods
The choice of analytical technique for quantifying the dissolved compound is critical for accuracy.
HPLC is a highly specific and sensitive method for quantifying this compound in solution[6][7][8][9][10].
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (determined by UV scan) |
| Column Temperature | 30 °C |
-
Preparation of Standards:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions to create a series of calibration standards spanning the expected solubility range.
-
-
Calibration Curve:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
-
-
Sample Analysis:
-
Inject the filtered supernatant from the shake-flask experiment.
-
Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
-
For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed, particularly for solubility in pure solvents where interfering substances are absent[11][12][13][14].
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically show strong absorbance in the UV region.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration to establish the molar absorptivity, in accordance with the Beer-Lambert Law[11].
-
-
Sample Analysis:
-
Measure the absorbance of the filtered supernatant from the shake-flask experiment.
-
Calculate the concentration using the equation of the line from the calibration curve.
-
Factors Influencing Experimental Outcomes
To ensure the trustworthiness of the generated solubility data, it is crucial to control for several experimental variables.
-
Temperature: Solubility is a temperature-dependent property. Maintaining a constant and accurately recorded temperature throughout the equilibration process is essential.
-
Purity of the Compound: The presence of impurities can significantly affect the measured solubility. It is recommended to use a well-characterized, high-purity sample of this compound.
-
Solid State Form: The crystalline form (polymorph) of the solid can have a profound impact on its solubility. It is important to characterize the solid form used in the experiment.
-
pH of the Medium: For aqueous solubility determination, the pH of the buffer system must be accurately prepared and maintained.
Data Presentation and Interpretation
The solubility of this compound should be reported in standard units, such as mg/mL or mol/L, along with the experimental conditions (solvent, temperature, and pH).
Logical Relationship of Factors Affecting Solubility
Caption: Interplay of factors determining the solubility of this compound.
Conclusion
The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent system. This guide has provided a comprehensive framework for understanding and experimentally determining this critical parameter. By adhering to the detailed protocols and considering the key influencing factors, researchers can generate high-quality, reliable solubility data essential for advancing the development of this compound for its intended applications.
References
- 1. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 2. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. | Semantic Scholar [semanticscholar.org]
- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Separation of Benzoic acid, 2-[(4-chlorophenyl)thio]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
An In-depth Technical Guide to the Crystal Structure of 4-(4-Chlorophenyl)benzoic Acid
Abstract
This technical guide provides a comprehensive examination of the crystal structure of 4-(4-chlorophenyl)benzoic acid (CPBA), a biphenyl derivative of significant interest in medicinal chemistry and materials science.[1] A thorough understanding of its three-dimensional solid-state architecture is paramount for predicting its physicochemical properties, such as solubility and thermal stability, and for designing novel molecular entities. This document details the synthesis and crystallization protocols, presents a detailed analysis of the single-crystal X-ray diffraction data, and discusses the pivotal role of intermolecular interactions in defining the crystal lattice. The guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this compound's solid-state chemistry.
Introduction
This compound, with the empirical formula C₁₃H₉ClO₂, is a bifunctional organic molecule featuring a benzoic acid moiety linked to a 4-chlorophenyl group.[1][2] This structural motif makes it a versatile building block for the synthesis of more complex molecules, including esters, amides, and polymers with high thermal and chemical resistance.[1] In the pharmaceutical context, the biphenyl scaffold is a common feature in bioactive molecules, and understanding the precise spatial arrangement of its derivatives is crucial for structure-activity relationship (SAR) studies.[1]
The crystal structure dictates many of the bulk properties of a material. By elucidating the arrangement of CPBA molecules in the solid state, we can gain invaluable insights into the non-covalent forces—such as hydrogen bonds and π-π stacking—that govern its stability and crystal packing.[3] This knowledge is critical for applications ranging from polymorph screening in drug development to the rational design of new crystalline materials with tailored properties.
Synthesis and Crystallization
The reliable synthesis and subsequent growth of high-quality single crystals are prerequisites for accurate crystal structure determination. The most common and efficient route to synthesize CPBA and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]
Synthetic Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers high yields and excellent functional group tolerance. The reaction couples 4-formylphenylboronic acid with a suitable halogenated benzoic acid derivative.[4] A generalized protocol is as follows:
-
Reactant Preparation: In a reaction vessel, dissolve 4-bromobenzoic acid (1.0 eq) and (4-chlorophenyl)boronic acid (1.1 eq) in a suitable solvent system, such as a mixture of dioxane and water.
-
Base Addition: Add a base, typically potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 eq), to the mixture. The base is crucial for the activation of the boronic acid.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir for 16-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Work-up and Purification: After completion, cool the reaction, dilute it with water, and acidify with HCl to a pH of ~2. This precipitates the carboxylic acid product.[5] The crude product is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable method for compounds like CPBA.
-
Rationale for Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound at a moderate to high temperature but exhibit lower solubility at room temperature. For CPBA, solvents like ethanol, methanol, or ethyl acetate are effective.[5]
-
Protocol:
-
Prepare a saturated or near-saturated solution of purified CPBA in the chosen solvent at an elevated temperature.
-
Filter the hot solution to remove any particulate impurities.
-
Cover the container with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation.
-
Leave the solution undisturbed in a vibration-free environment at a constant temperature.
-
Colorless, well-defined crystals should form over several days to a week.
-
Experimental Workflow for Crystal Structure Determination
The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[1] The workflow involves several key stages, from crystal selection to structure refinement.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Crystal Structure and Intermolecular Interactions
Analysis of the crystal structure of this compound reveals key details about its molecular conformation and supramolecular assembly.
Crystallographic Data
The crystallographic parameters for CPBA provide a quantitative description of its crystal lattice.
| Parameter | Value |
| Empirical Formula | C₁₃H₉ClO₂ |
| Formula Weight | 232.66 g/mol [2] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Molecules per Unit Cell (Z) | 4 |
Note: The unit cell dimensions (a, b, c, α, β, γ) and other specific parameters are determined experimentally and can be found in dedicated crystallographic databases.
Molecular Conformation
In the solid state, the molecule is not perfectly planar. There is a notable dihedral angle between the two phenyl rings. This twist is a result of steric hindrance between the ortho-hydrogens of the adjacent rings and is a common feature in biphenyl systems. The carboxylic acid group may also be slightly twisted relative to the plane of its attached phenyl ring.
Supramolecular Assembly: The Role of Hydrogen Bonding
The most significant intermolecular interaction governing the crystal packing of CPBA is the hydrogen bonding between the carboxylic acid groups. Carboxylic acids frequently form centrosymmetric dimers in the solid state through a pair of strong O—H···O hydrogen bonds.[6] This interaction creates a robust R²₂(8) ring motif, which is a highly stable and predictable supramolecular synthon.
Figure 2: Centrosymmetric dimer formation via O-H···O hydrogen bonds.
These hydrogen-bonded dimers act as fundamental building blocks, which then pack into the extended three-dimensional lattice. The overall crystal structure is further stabilized by weaker interactions, such as C—H···O contacts and potential π-π stacking between the phenyl rings of adjacent dimers. The presence of the chlorine atom also introduces the possibility of halogen bonding (C-Cl···O or C-Cl···π interactions), which can play a subtle but important role in directing the crystal packing.[3]
Complementary Analytical Techniques
While SC-XRD provides the definitive structure, other techniques are essential for comprehensive characterization and to validate the identity and purity of the bulk material.
-
Spectroscopy (FTIR, NMR):
-
FTIR: Infrared spectroscopy is used to confirm the presence of key functional groups. For CPBA, characteristic peaks would include a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), a broad O-H stretch (around 3000 cm⁻¹), and various C=C stretches for the aromatic rings.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the molecular structure in solution. The spectra would show distinct signals for the aromatic protons and carbons, with chemical shifts influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups.[7][8]
-
-
Thermal Analysis (DSC, TGA):
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and identify any phase transitions that may occur upon heating. For CPBA, a sharp endotherm corresponding to its melting point (around 289-291 °C) would be expected, indicating a crystalline solid with high purity.[2]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature, providing information on the thermal stability of the compound. It can indicate the temperature at which decomposition begins.[8]
-
Conclusion
The solid-state structure of this compound is a well-defined system governed by strong, directional hydrogen bonding that leads to the formation of robust centrosymmetric dimers. These primary synthons are further organized into a stable three-dimensional lattice through a network of weaker intermolecular forces. The detailed crystallographic data, coupled with spectroscopic and thermal analysis, provides a complete and self-validating picture of the compound's solid-state properties. This foundational knowledge is indispensable for scientists in the fields of drug design, crystal engineering, and materials science, enabling the prediction of material properties and the rational design of new, functional molecules.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. 4-氯-4-联苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chlorobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
Spectroscopic Characterization of 4-(4-Chlorophenyl)benzoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-Chlorophenyl)benzoic acid, a biphenyl carboxylic acid derivative with significant applications in medicinal chemistry and materials science. As a key intermediate in organic synthesis, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 5748-41-4, possesses a molecular formula of C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol . The molecule consists of two phenyl rings directly connected, forming a biphenyl core. One ring is substituted with a carboxylic acid group at the 4-position, while the other bears a chlorine atom, also at the 4-position. The solid compound typically appears as a white to off-white powder with a melting point in the range of 289-291 °C.
An In-Depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)benzoic Acid and Its Derivatives
Introduction
4-(4-Chlorophenyl)benzoic acid is a biphenyl derivative that serves as a crucial structural motif and versatile building block in medicinal chemistry and materials science.[1] Its derivatives are integral to the development of novel pharmaceuticals, including anti-inflammatory agents and VLA-4 antagonists, and are used in the synthesis of high-performance polymers like poly(arylene ether sulfone)s due to their thermal and chemical resistance.[1][2]
This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound and its key derivatives. It is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and practical advice on process optimization and troubleshooting.
Retrosynthetic Analysis: Mapping the Synthetic Approach
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points around the central carbon-carbon bond, suggesting cross-coupling reactions as the most direct synthetic strategies. The carboxylic acid functionality can be introduced either before or after the key bond-forming step.
References
The Pharmacological Potential of the 4-(4-Chlorophenyl)benzoic Acid Scaffold: A Gateway to Diverse Biological Activities
Introduction: The Unassuming Core with Latent Potential
In the landscape of medicinal chemistry, the true value of a molecule is often not in its inherent biological activity, but in its potential as a scaffold for the development of novel therapeutic agents. 4-(4-Chlorophenyl)benzoic acid, a biphenyl derivative, stands as a prime example of such a foundational structure. While direct studies on the intrinsic biological activity of this core molecule are limited, its strategic incorporation into more complex derivatives has unlocked a remarkable breadth of pharmacological activities, spanning antimicrobial, anti-inflammatory, and anticancer domains. This technical guide delves into the biological significance of the this compound moiety, not as a standalone therapeutic, but as a critical pharmacophore and versatile building block in the synthesis of bioactive compounds. We will explore the structure-activity relationships that emerge from its chemical modifications and the experimental evidence that underscores its importance for researchers, scientists, and drug development professionals.
Chemical Properties and Synthetic Versatility
This compound is a white solid with the molecular formula C₁₃H₉ClO₂.[1][2] Its structure features a benzoic acid group linked to a 4-chlorophenyl moiety, providing a rigid backbone that can be readily functionalized.[3] The carboxylic acid group, in particular, serves as a versatile handle for synthetic transformations, most commonly through the formation of amide or ester linkages.[3] This reactivity is central to its role as a precursor in the development of a wide array of derivatives with enhanced biological profiles.
Antimicrobial and Antibiofilm Activity of Derivatives
The most extensively documented biological application of the this compound scaffold is in the development of novel antimicrobial agents. Research has predominantly focused on derivatives where the carboxylic acid is modified, particularly in the form of 4-[(4-chlorophenyl)sulfonyl]benzoic acid.
Sulfonyl Derivatives: A Focus on Gram-Positive Pathogens
A significant body of work has explored the antimicrobial properties of N-acyl-α-amino acid derivatives synthesized from 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride. In one such study, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, a valine-derived compound, demonstrated notable activity against Gram-positive bacteria.[4][5][6][7] The subsequent cyclodehydration of this compound yielded 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one, which also exhibited antimicrobial effects.[4][8]
These compounds have shown moderate but promising activity, particularly against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 125 µg/mL for the N-acyl-α-amino acid derivative.[4] Furthermore, some of these derivatives have demonstrated a moderate antibiofilm effect against Enterococcus faecium and Staphylococcus aureus.[4][8] The biological action is attributed to the combined presence of the valine residue and the 4-[(4-chlorophenyl)sulfonyl]phenyl fragment.[8]
Experimental Protocol: Synthesis of 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic Acid [4][8]
-
Dissolution of Valine: Dissolve 2.34 g (20 mmol) of valine in 20 mL of 1 N NaOH solution.
-
Cooling: Cool the solution in an ice bath to 0–5 °C.
-
Simultaneous Addition: Under magnetic stirring, add a solution of crude 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride (6.30 g, 20 mmol) in 45 mL of anhydrous CH₂Cl₂ and a 2 N NaOH solution (10 mL, 20 mmol) dropwise and simultaneously over 30 minutes.
-
Reaction: Continue stirring the reaction mixture for 1 hour at room temperature.
-
Acidification: Separate the aqueous phase and acidify it with 2 N HCl to precipitate the product.
-
Isolation: The resulting N-acylated amino acid is then isolated.
Caption: Synthetic pathway from this compound to antimicrobial derivatives.
Pyrazolone Derivatives
Other derivatives incorporating the this compound scaffold have also been investigated for their antimicrobial potential. For instance, novel pyrazole derivatives have been synthesized that show potent antibacterial activity with MIC values as low as 0.5 μg/mL.[9]
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | [4] |
| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | 125 | [4] |
| Pyrazole Derivatives | Gram-positive bacteria | as low as 0.5 | [9] |
Anti-inflammatory Properties of Structurally Related Compounds
For example, Benoxaprofen, a potent anti-inflammatory and antipyretic compound, is chemically described as 2-(4-chlorophenyl)-α-methyl-5-benzoxazole acetic acid.[7] Its anti-inflammatory effects have been demonstrated in various animal models.[7] Interestingly, Benoxaprofen is a weak inhibitor of prostaglandin synthetase, suggesting its mechanism of action differs from many other non-steroidal anti-inflammatory drugs (NSAIDs).[7]
More recently, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has been shown to possess potent anti-inflammatory activity.[3] This compound, which incorporates a 4-chlorophenyl substituent, significantly reduced paw edema in a carrageenan-induced inflammation model in rats.[3] Repeated administration also led to a significant decrease in the pro-inflammatory cytokine TNF-α.[3]
Caption: Inhibition of pro-inflammatory cytokines by a 4-chlorophenyl-containing pyrrole derivative.
Anticancer Potential of Derivatives
The this compound scaffold has also been utilized in the design of novel anticancer agents. A series of 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines.[10] One of the most potent compounds from this series exhibited IC₅₀ values ranging from 5.1 to 10.1 μM and was found to induce apoptosis via the activation of caspases-9/3.[10] This compound also demonstrated effective tumor growth reduction in an in vivo model.[10]
Similarly, novel imidazolyl benzoic acid derivatives have been synthesized and shown to possess anticancer activity.[11]
Effects on Lipid Metabolism
A metabolite of the hypolipidemic agent 4-(4'-chlorobenzyloxy)benzyl nicotinate, identified as 4-(4'-chlorobenzyloxy)benzoic acid, has been studied for its effects on lipid synthesis. This compound was found to inhibit sterol synthesis in both human and mouse skin fibroblasts in a dose-dependent manner. It also suppressed fatty acid synthesis, with a more pronounced effect in mouse cells. These findings suggest a potential role for this structural motif in modulating lipid metabolism.
Conclusion and Future Perspectives
While this compound may not be a biologically active agent in its own right, its value as a foundational scaffold in medicinal chemistry is undeniable. The diverse and potent biological activities of its derivatives, ranging from antimicrobial and anti-inflammatory to anticancer and lipid-modulating effects, highlight the rich pharmacological potential that can be accessed through its chemical modification. The 4-chlorophenyl group appears to be a key pharmacophoric element that contributes significantly to the observed activities.
Future research should continue to explore the vast chemical space around the this compound core. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective therapeutic agents. Furthermore, elucidating the precise mechanisms of action of the most promising derivatives will be essential for their translation into clinical applications. The journey of this compound from a simple chemical intermediate to a cornerstone of drug discovery is a testament to the power of synthetic chemistry in addressing unmet medical needs.
References
- 1. usbio.net [usbio.net]
- 2. This compound|Research Chemical [benchchem.com]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid|CAS 380431-08-3 [benchchem.com]
- 11. 4-chlorobenzoic acid, 74-11-3 [thegoodscentscompany.com]
4-(4-Chlorophenyl)benzoic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Chlorophenyl)benzoic acid, a biphenyl derivative, has emerged as a pivotal structural motif and a versatile building block in the landscape of organic synthesis. Its unique combination of a carboxylic acid handle for diverse functionalization and a chlorinated phenyl ring, which imparts specific electronic and steric properties, makes it an invaluable precursor in the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and diverse applications of this compound, with a particular focus on its role in the development of pharmaceuticals, advanced liquid crystals, and high-performance polymers. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in leveraging the full potential of this important chemical entity.
Introduction: The Structural and Chemical Significance of this compound
This compound, also known as 4'-chlorobiphenyl-4-carboxylic acid, possesses a molecular formula of C13H9ClO2 and a molecular weight of 232.66 g/mol .[1] The molecule's architecture, featuring two phenyl rings linked by a single bond, with a carboxylic acid group and a chlorine atom at the para positions, underpins its utility in organic synthesis. The carboxylic acid group serves as a versatile anchor for a variety of chemical modifications, including esterification, amidation, and conversion to acyl chlorides, enabling the construction of more complex molecular frameworks. The presence of the chlorine atom on the second phenyl ring influences the molecule's electronic properties and provides a site for further cross-coupling reactions, although it is generally less reactive than bromine or iodine substituents. The biphenyl core itself is a prevalent scaffold in many biologically active molecules and functional materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C13H9ClO2 | [1] |
| Molecular Weight | 232.66 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 289-291 °C | [1] |
| CAS Number | 5748-41-4 | [1] |
Synthesis of this compound
The most prevalent and efficient method for the laboratory and industrial-scale synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction offers high yields and functional group tolerance, making it the preferred route.
Suzuki-Miyaura Cross-Coupling: A Robust Synthetic Strategy
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, the typical reactants are 4-bromobenzoic acid and 4-chlorophenylboronic acid.[4][5]
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura cross-coupling synthesis.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used catalyst due to its commercial availability and effectiveness.[2] The choice of ligand on the palladium center is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[6]
-
Base: A base, such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), is essential to activate the boronic acid for the transmetalation step.[6] The base facilitates the formation of a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent like dioxane or dimethoxyethane and water is often employed.[7] This biphasic system helps to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
4-Bromobenzoic acid
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the Pd(PPh3)4 catalyst (0.02-0.05 eq) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 2N HCl to a pH of approximately 2. This will precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Key Reactions and Synthetic Applications
The synthetic utility of this compound lies in the reactivity of its carboxylic acid group and the potential for further transformations of the biphenyl core.
Esterification and Amidation: Building Blocks for Diverse Scaffolds
The carboxylic acid moiety is readily converted into esters and amides, which are fundamental linkages in a vast number of organic molecules, including pharmaceuticals and polymers.
Workflow for Ester and Amide Synthesis:
Figure 2: Functionalization pathways for this compound.
Protocol for Amide Synthesis:
-
Activation of Carboxylic Acid: Convert this compound to its more reactive acyl chloride by refluxing with thionyl chloride (SOCl2) or oxalyl chloride.
-
Amidation: The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, affording the corresponding amide.
This amidation reaction is central to the synthesis of various bioactive molecules where the amide bond is a key structural feature.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications.
-
Anticancer Agents: The biphenyl moiety can interact with biological targets, and derivatives have shown potential as anticancer agents. For instance, some synthesized compounds with a chloro group at the 4th position have exhibited significant anticancer response.[8]
-
Antimicrobial Agents: Derivatives of a structurally related compound, 4-[(4-chlorophenyl)sulfonyl]benzoic acid, have been explored for their antimicrobial activity against various Gram-positive bacteria and fungi.[9][10]
Precursor for Liquid Crystals
The rigid, elongated structure of the biphenyl core in this compound makes it an excellent candidate for the synthesis of liquid crystals. By attaching long alkyl chains to the carboxylic acid end, molecules with the necessary anisotropy to form liquid crystalline phases can be created.[11] The specific properties of the resulting liquid crystals can be fine-tuned by modifying the length and nature of the alkyl chains and by introducing other substituents onto the biphenyl core.
Monomer for High-Performance Polymers
The dicarboxylic acid functionality, which can be introduced by further modification, or the existing carboxylic acid group of this compound allows it to be used as a monomer in the synthesis of polyesters and polyamides. These polymers often exhibit high thermal stability and desirable mechanical properties due to the rigid biphenyl units in their backbone.
Conclusion
This compound is a cornerstone building block in organic synthesis, offering a gateway to a multitude of complex molecules with significant applications in medicinal chemistry, material science, and beyond. Its straightforward synthesis via the robust Suzuki-Miyaura coupling and the versatile reactivity of its carboxylic acid group make it an indispensable tool for the modern organic chemist. The insights and protocols provided in this guide aim to facilitate its effective utilization in research and development, paving the way for the discovery of novel functional molecules.
References
- 1. This compound 95 5748-41-4 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. 4-(4-Chlorophenyl)-3-Methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. preprints.org [preprints.org]
- 9. Buy 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | 37940-65-1 [smolecule.com]
- 10. mdpi.com [mdpi.com]
- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Methodological & Application
Application Notes and Protocols for the Multi-Step Synthesis of 4-(4-Chlorophenyl)benzoic Acid Derivatives
Introduction: The Significance of Biphenyl Carboxylic Acids in Modern Drug Discovery
Biphenyl carboxylic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 4-(4-Chlorophenyl)benzoic acid, and its analogs are of significant interest to researchers in drug development due to their presence in various pharmacologically active compounds. The structural rigidity of the biphenyl system, combined with the electronic properties imparted by the chloro- and carboxyl- functional groups, allows for precise interactions with biological targets. These derivatives have been explored for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents.
This comprehensive guide provides a detailed, field-proven protocol for the multi-step synthesis of this compound. The cornerstone of this synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a high yield and purity of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible synthetic route to this important class of molecules.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound is efficiently achieved through a two-step process. The key transformation is the Suzuki-Miyaura cross-coupling of a commercially available aryl halide with an arylboronic acid. This is followed by a straightforward derivatization of the carboxylic acid moiety to generate a diverse library of compounds for further research.
Overall Synthetic Scheme
The synthetic pathway commences with the palladium-catalyzed cross-coupling of 4-bromobenzoic acid and 4-chlorophenylboronic acid. This reaction directly constructs the desired biphenyl backbone.
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][2][3] The reaction is lauded for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The base plays a crucial role in the transmetalation step by activating the boronic acid, thereby facilitating the transfer of the organic moiety to the palladium center.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is optimized for the synthesis of this compound on a laboratory scale.
Materials:
-
4-Bromobenzoic acid (1.0 mmol, 201 mg)
-
4-Chlorophenylboronic acid (1.2 mmol, 187 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL). Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the solid product under vacuum to a constant weight.
-
Purification (if necessary): If the product is not of sufficient purity, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| 4-Bromobenzoic acid | 1.0 mmol | Limiting reagent |
| 4-Chlorophenylboronic acid | 1.2 mmol | 1.2 equivalents |
| Catalyst System | ||
| Palladium(II) acetate | 2 mol% | Pre-catalyst |
| Triphenylphosphine | 4 mol% | Ligand |
| Base | ||
| Potassium carbonate | 2.0 mmol | 2.0 equivalents |
| Solvent | ||
| Toluene/Water | 5:1 v/v | Biphasic system |
| Reaction Conditions | ||
| Temperature | 90 °C | |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Expected Yield | 85-95% | Dependent on purity of starting materials and reaction conditions |
Part 2: Multi-Step Derivatization of this compound
The carboxylic acid functionality of this compound serves as a versatile handle for further chemical modifications, allowing for the creation of a library of derivatives such as esters and amides. These derivatives are often synthesized to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.
General Protocol for Amide Synthesis
The conversion of the carboxylic acid to an amide is a common and straightforward derivatization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Desired amine (R-NH₂)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the excess reagent under reduced pressure.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the derivatization of this compound.
Conclusion
The synthetic protocols detailed in this application note provide a robust and reproducible pathway for the synthesis of this compound and its derivatives. The use of the Suzuki-Miyaura cross-coupling reaction ensures high yields and functional group tolerance, making it an ideal method for laboratory-scale synthesis and for the generation of compound libraries for drug discovery research. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently and efficiently access this important class of molecules.
References
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-(4-Chlorophenyl)benzoic acid
Abstract
This application note provides a detailed guide for the comprehensive characterization of 4-(4-Chlorophenyl)benzoic acid, a key intermediate in materials science and pharmaceutical development. A multi-technique approach is presented, leveraging High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and Differential Scanning Calorimetry (DSC) for thermal analysis. This document is intended for researchers, scientists, and drug development professionals requiring robust, validated protocols for the quality control and in-depth analysis of this compound.
Introduction
This compound is a biphenyl derivative featuring a carboxylic acid functional group, making it a versatile building block for the synthesis of more complex molecules such as polymers and novel bioactive compounds.[1] Its structural motif is found in various materials valued for their high thermal and chemical resistance.[1] Given its role as a critical precursor, ensuring the identity, purity, and stability of this compound is paramount for the integrity and reproducibility of downstream applications.
This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, providing field-proven protocols that constitute a self-validating analytical workflow. Each technique offers a unique and orthogonal piece of information, which, when combined, provides a high-confidence characterization of the molecule.
Physicochemical Properties
A foundational understanding of the material's basic properties is essential before commencing analytical work.
| Property | Value | Source |
| Chemical Formula | C₁₃H₉ClO₂ | [2][3] |
| Molecular Weight | 232.66 g/mol | [3] |
| CAS Number | 5748-41-4 | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 289-291 °C | [2] |
| Chemical Structure | ![]() |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity of non-volatile aromatic carboxylic acids.[4] The separation is based on the differential partitioning of the analyte and any impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[4] An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention.[4][5]
Causality of Method Design: A C18 column is selected for its hydrophobicity, which provides strong retention for the aromatic biphenyl structure. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Phosphoric acid is used to maintain a low pH, keeping the this compound in its neutral, protonated form, which is better retained on a reversed-phase column. UV detection at 254 nm is effective due to the strong absorbance of the conjugated aromatic system.
Workflow Diagram: HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v).
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the main peak using the area percent method.
-
The retention time of the main peak should be consistent across injections.
-
Expected Results: A sharp, well-defined peak for this compound will be observed. The purity is determined by the relative area of this peak compared to the total area of all peaks in the chromatogram. Any impurities will appear as separate, smaller peaks.
Structural Elucidation and Confirmation
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. It provides a molecular "fingerprint" for identification.
Causality of Method Design: For this compound, FT-IR is exceptionally useful for confirming the presence of the carboxylic acid and aromatic ring systems. The O-H and C=O stretches of the carboxylic acid have highly characteristic and strong absorptions.[1][6] The presence of aromatic C-H and C=C stretching vibrations confirms the biphenyl core.
Protocol: FT-IR Analysis
-
Sample Preparation:
-
Ensure the sample is dry.
-
Prepare a KBr (Potassium Bromide) pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumental Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average of 16 scans
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands.
-
Compare the obtained spectrum with a reference spectrum if available.
-
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |
| 3100 - 3000 (sharp) | C-H Stretch | Aromatic Ring |
| 1710 - 1680 (strong) | C=O Stretch | Conjugated Carboxylic Acid |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid |
| ~1100 - 1000 | C-Cl Stretch | Aryl Halide |
| 960 - 900 (broad) | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the behavior of atomic nuclei (primarily ¹H and ¹³C) in a magnetic field. It allows for the mapping of the carbon-hydrogen framework of a molecule.
Causality of Method Design: ¹H NMR will confirm the number and connectivity of protons on the aromatic rings. The distinct electronic environments of the two rings will result in a complex but interpretable multiplet pattern. The carboxylic acid proton will appear as a highly deshielded singlet. ¹³C NMR will confirm the number of unique carbon atoms, with the carbonyl carbon being particularly diagnostic. DMSO-d₆ is a common solvent for carboxylic acids as it can solubilize the compound and its exchangeable acidic proton is readily observed.
Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire standard proton spectrum.
-
¹³C NMR: Acquire proton-decoupled carbon spectrum.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Assign peaks to the corresponding atoms in the molecular structure.
-
Expected Chemical Shifts (δ, ppm):
-
¹H NMR (in DMSO-d₆):
-
~13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~8.0 - 7.5 ppm (multiplets, 8H): Aromatic protons on both phenyl rings. The protons on the benzoic acid ring will likely be distinct from those on the chlorophenyl ring.
-
-
¹³C NMR (in DMSO-d₆):
-
~167 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~145 - 125 ppm: Aromatic carbons (8 unique signals expected due to symmetry). The carbon attached to the chlorine atom will be shifted, as will the carbons of the biphenyl linkage.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of a compound. Fragmentation patterns can provide additional structural information.
Causality of Method Design: Electron Ionization (EI) is a suitable technique for this relatively small and stable molecule. It will produce a strong molecular ion peak (M⁺˙), directly confirming the molecular weight.[7] The fragmentation pattern can help confirm the structure, with expected losses of the chlorine atom, the hydroxyl group, and the entire carboxyl group.[8]
Workflow Diagram: Mass Spectrometry Verification
Caption: General workflow for molecular weight verification by EI-MS.
Protocol: EI-MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or by coupling with a Gas Chromatograph (GC).
-
Instrumental Parameters (EI Source):
-
Ionization Energy: 70 eV
-
Mass Range: 50 - 350 amu
-
-
Data Analysis:
-
Identify the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), expect a characteristic M⁺˙ and [M+2]⁺˙ pattern in a ~3:1 ratio.
-
Analyze the major fragment ions.
-
Expected m/z Values:
| m/z Value | Identity | Comments |
| 232 / 234 | [C₁₃H₉ClO₂]⁺˙ | Molecular Ion (M⁺˙), showing the 3:1 isotope pattern. |
| 215 / 217 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 187 / 189 | [M - COOH]⁺ | Loss of the carboxyl group. |
| 152 | [C₁₂H₈]⁺˙ | Loss of HCl and CO, biphenylene radical cation. |
| 139 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |
Thermal Analysis
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting point and to assess thermal stability.[9]
Causality of Method Design: DSC provides a more accurate and detailed thermal profile than a simple melting point apparatus. It can reveal the onset of melting, the peak melting temperature, and the enthalpy of fusion, which is a measure of crystalline perfection. A sharp melting endotherm is indicative of a pure crystalline substance.
Protocol: DSC Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
-
Instrumental Parameters:
-
Temperature Program: Heat from 25 °C to 320 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas (flow rate ~50 mL/min).
-
Reference: An empty, sealed aluminum pan.
-
-
Data Analysis:
-
Analyze the resulting thermogram.
-
Determine the onset and peak temperature of the melting endotherm.
-
Integrate the peak to calculate the enthalpy of fusion (ΔHfus).
-
Expected Results: A single, sharp endothermic peak should be observed in the range of 289-291 °C, corresponding to the melting of the compound. The sharpness of the peak is an indicator of purity.
Summary and Conclusion
The analytical workflow detailed in this application note provides a robust and comprehensive framework for the characterization of this compound. By integrating chromatographic, spectroscopic, and thermal analysis techniques, a complete profile of the compound's identity, purity, structure, and thermal properties can be established with a high degree of scientific certainty. This multi-technique approach ensures the quality and suitability of this critical chemical intermediate for its intended research, development, and manufacturing applications.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|Research Chemical [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mdpi.com [mdpi.com]
Application and Protocol for the Structural Elucidation of 4-(4-Chlorophenyl)benzoic Acid via ¹H and ¹³C NMR Spectroscopy
Introduction
4-(4-Chlorophenyl)benzoic acid, also known as 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid, is a biphenyl derivative that serves as a crucial intermediate and building block in medicinal chemistry and material science.[1] Its structure, featuring a carboxylic acid group and a chlorinated phenyl ring, makes it a versatile precursor for the synthesis of polymers, liquid crystals, and a wide array of biologically active molecules. The precise characterization of this compound is paramount to ensure the identity, purity, and quality required for these advanced applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural determination of organic molecules in solution.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy for the complete structural analysis of this compound. We will detail field-proven protocols for sample preparation, outline optimal instrument parameters, and provide an in-depth analysis of the resulting spectra.
Principle of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic spin (such as ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. By applying a radiofrequency (RF) pulse, the nuclei can be excited from the lower to the higher energy state. The subsequent relaxation of these nuclei back to their ground state emits an RF signal, which is detected and converted into an NMR spectrum by a Fourier transform (FT) algorithm.
The precise frequency at which a nucleus resonates, known as its chemical shift (δ) , is highly sensitive to its local electronic environment. Electronegative atoms or groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, causing an upfield shift. Furthermore, interactions between the spins of neighboring nuclei result in signal splitting, or multiplicity , which provides valuable information about the connectivity of atoms within the molecule.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is profoundly dependent on the quality of the sample.[3] The following protocol ensures the preparation of a high-quality sample for analysis.
Materials:
-
This compound (5-25 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tube and cap
-
Glass Pasteur pipette and bulb
-
Small vial (e.g., a 1-dram vial)
-
Filter (a small plug of glass wool in the Pasteur pipette)
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR typically requires a more concentrated sample of 50-100 mg due to the lower natural abundance of the ¹³C isotope.[4]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is the solvent of choice for this molecule due to its excellent ability to dissolve the compound and, crucially, its capacity to exchange with the acidic proton of the carboxylic acid, allowing for its observation in the ¹H NMR spectrum. The residual proton signal of DMSO-d₆ at ~2.50 ppm can serve as a secondary internal reference.[4]
-
Ensuring Homogeneity: Gently swirl or vortex the vial to completely dissolve the solid. If necessary, gentle heating can be applied to aid dissolution. A homogenous solution is critical for achieving sharp NMR signals.[5]
-
Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter.[3] Suspended solids can severely degrade the magnetic field homogeneity, leading to broad spectral lines.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
Instrument Parameters
Optimal instrument parameters are crucial for acquiring high-resolution spectra with a good signal-to-noise ratio. The parameters below are provided as a starting point for a 400 MHz spectrometer and may be adjusted as needed.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiments. zgpg30 includes proton decoupling for ¹³C. |
| Pulse Angle | 30° | 30° | A smaller flip angle allows for a shorter relaxation delay, increasing throughput without saturating the signal. |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Encompasses the expected chemical shift range for all proton and carbon signals. |
| Acquisition Time | ~4 seconds | ~1-2 seconds | Provides adequate digital resolution to resolve fine coupling. |
| Relaxation Delay (d1) | 2 seconds | 2 seconds | Allows for sufficient relaxation of nuclei between pulses, ensuring accurate signal integration in ¹H NMR. |
| Number of Scans | 8-16 | 1024 or more | ¹H NMR is highly sensitive and requires few scans. ¹³C NMR has low sensitivity and requires signal averaging over many scans. |
| Temperature | 298 K | 298 K | Standard ambient temperature for analysis. |
Spectral Analysis and Interpretation
Disclaimer: A comprehensive search of available scientific literature and spectral databases did not yield a citable, experimentally verified ¹H and ¹³C NMR spectrum for this compound. The following analysis is a prediction based on established NMR principles and data from structurally similar compounds, such as 4-chlorobenzoic acid and 4-phenylbenzoic acid.[6]
The structure of this compound contains nine distinct proton environments and ten distinct carbon environments, although some signals may overlap.
¹H NMR Spectrum Analysis (Predicted)
The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) and a broad singlet for the carboxylic acid proton further downfield (>12 ppm).
-
-COOH (H-a): Expected as a broad singlet around δ 13.0 ppm . This proton is acidic and readily exchanges, resulting in a broad signal that does not couple with other protons.
-
H-2, H-6 (H-b): These protons are ortho to the carboxylic acid group, which is electron-withdrawing. They are expected to appear as a doublet around δ 8.05 ppm .
-
H-3, H-5 (H-c): These protons are ortho to the chlorophenyl group. They are expected to appear as a doublet around δ 7.80 ppm .
-
H-2', H-6' (H-d): These protons are meta to the chloro group. They are expected to appear as a doublet around δ 7.75 ppm .
-
H-3', H-5' (H-e): These protons are ortho to the chloro group, which is strongly deshielding due to its inductive effect. They are expected to appear as a doublet around δ 7.55 ppm .
The coupling between adjacent aromatic protons (ortho-coupling) typically results in a coupling constant (J) of 7-9 Hz, leading to the characteristic doublet signals for each pair of equivalent protons.
¹³C NMR Spectrum Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show ten distinct singlet signals, nine in the aromatic region and one for the carboxylic carbon.
-
-COOH (C-10): The carboxylic acid carbon is highly deshielded and is expected around δ 167.5 ppm .
-
Aromatic Carbons (C1-C9): These will appear in the range of δ 125-145 ppm .
-
Quaternary Carbons (C-1, C-4, C-1', C-4'): These carbons, which bear no protons, will typically have weaker signals. C-4', bonded to the electronegative chlorine, is expected around δ 138 ppm . C-1, bonded to the carboxylic acid, will be around δ 130 ppm . C-4 and C-1' will be further downfield due to their position in the biphenyl system, predicted around δ 144 ppm and δ 139 ppm , respectively.
-
Protonated Carbons (CH): The remaining six carbons will appear in the region of δ 127-132 ppm . Their exact assignment would require advanced 2D NMR techniques like HSQC and HMBC.
-
Predicted NMR Data Summary
| Assignment | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |
| H-2, H-6 | 8.05 | d | 130.5 |
| H-3, H-5 | 7.80 | d | 127.5 |
| H-2', H-6' | 7.75 | d | 129.0 |
| H-3', H-5' | 7.55 | d | 129.5 |
| -COOH | ~13.0 | br s | 167.5 |
| C-1 | - | - | 130.0 |
| C-4 | - | - | 144.0 |
| C-1' | - | - | 139.0 |
| C-4' | - | - | 138.0 |
d = doublet, br s = broad singlet
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential tools for the structural verification of this compound. By following the detailed protocols for sample preparation and utilizing optimized instrument parameters, high-quality spectra can be reliably obtained. The predicted spectral data, based on fundamental NMR principles, provides a clear roadmap for the interpretation and confirmation of the molecular structure. This guide serves as a robust starting point for researchers in pharmaceutical development and material science, ensuring the accurate characterization of this important chemical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide – Oriental Journal of Chemistry [orientjchem.org]
- 4. rsc.org [rsc.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. rsc.org [rsc.org]
Application Note: Structural Elucidation of 4-(4-Chlorophenyl)benzoic acid using FT-IR and Mass Spectrometry
Introduction
4-(4-Chlorophenyl)benzoic acid is a biphenyl derivative with a carboxylic acid functional group. Its structure, featuring a chlorinated phenyl ring linked to a benzoic acid moiety, makes it a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1] Accurate structural confirmation and purity assessment are critical in the drug development and material science pipelines. This application note provides a detailed guide to the characterization of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies and data interpretation presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this and structurally related compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by the vibrational frequencies of its carboxylic acid group and the substituted aromatic rings.
Predicted FT-IR Spectrum and Key Absorptions
The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings. The presence of intermolecular hydrogen bonding in the solid state, forming dimers, significantly influences the position and shape of the O-H and C=O stretching vibrations.[2][3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |
| ~3300-2500 | O-H stretch | Carboxylic Acid | Very broad and strong, indicative of hydrogen bonding.[4] |
| ~3100-3000 | C-H stretch | Aromatic | Medium to weak, sharp peaks. |
| ~1700-1680 | C=O stretch | Carboxylic Acid | Strong and sharp, position influenced by conjugation and dimerization.[2] |
| ~1600, ~1480, ~1400 | C=C stretch | Aromatic Ring | Medium to strong, sharp peaks characteristic of the benzene rings. |
| ~1320-1210 | C-O stretch | Carboxylic Acid | Strong intensity.[2] |
| ~1100-1000 | C-Cl stretch | Aryl Halide | Medium to strong. |
| ~950-910 | O-H bend (out-of-plane) | Carboxylic Acid | Broad, medium intensity.[2] |
| ~840 | C-H bend (out-of-plane) | 1,4-disubstituted Aromatic Ring | Strong, characteristic of para-substitution. |
Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique for solid powders, requiring minimal sample preparation.[5]
Instrumentation:
-
FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol. Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[5]
-
Apply Pressure: Use the instrument's pressure arm to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be baseline corrected and peak-picked to identify the key absorption bands.
-
Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.
FT-IR Experimental Workflow
Caption: FT-IR analysis workflow using the ATR technique.
Mass Spectrometry Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids, as it typically produces intact molecular ions with minimal fragmentation.[6][7]
Predicted Mass Spectrum and Fragmentation
For this compound (Molecular Formula: C₁₃H₉ClO₂, Molecular Weight: 232.66 g/mol ), analysis by ESI-MS in negative ion mode is preferred due to the acidic nature of the carboxylic acid group.
-
Molecular Ion: In negative ion mode, the deprotonated molecule, [M-H]⁻, is expected to be the base peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic isotopic cluster.
-
m/z 231: Corresponding to [C₁₃H₈³⁵ClO₂]⁻
-
m/z 233: Corresponding to [C₁₃H₈³⁷ClO₂]⁻, with an intensity of approximately one-third of the m/z 231 peak.[8]
-
-
Fragmentation: While ESI is a soft ionization technique, in-source collision-induced dissociation (CID) can be used to induce fragmentation and provide further structural information. A primary fragmentation pathway for the [M-H]⁻ ion would be the loss of carbon dioxide (CO₂), a neutral loss of 44 Da.
-
m/z 187/189: [M-H-CO₂]⁻, corresponding to the 4-chlorobiphenyl anion. This fragment will also exhibit the characteristic 3:1 isotopic pattern for chlorine.
-
| m/z (Negative Mode) | Proposed Ion Structure | Formula | Notes |
| 231.01 | [M-H]⁻ | [C₁₃H₈³⁵ClO₂]⁻ | Deprotonated molecular ion (³⁵Cl isotope). |
| 233.01 | [M-H]⁻ | [C₁₃H₈³⁷ClO₂]⁻ | Deprotonated molecular ion (³⁷Cl isotope). |
| 187.03 | [M-H-CO₂]⁻ | [C₁₂H₈³⁵Cl]⁻ | Fragment resulting from the loss of CO₂. |
| 189.03 | [M-H-CO₂]⁻ | [C₁₂H₈³⁷Cl]⁻ | Fragment resulting from the loss of CO₂. |
Experimental Protocol: ESI-MS Analysis
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a liquid chromatography (LC) system or a direct infusion pump.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a working concentration of 1-10 µg/mL.[9]
-
Instrument Setup:
-
Ionization Mode: Negative ESI.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: Typically 2.5-4.0 kV.
-
Drying Gas (N₂) Temperature: 300-350 °C.
-
Drying Gas (N₂) Flow Rate: 8-12 L/min.
-
Nebulizer Pressure: 30-50 psi.
-
-
Analysis: Introduce the sample into the ESI source via direct infusion or through an LC system. If using LC, a C18 reversed-phase column is suitable, with a mobile phase of methanol or acetonitrile and water, often with a small amount of a basic modifier like ammonium hydroxide to promote deprotonation.
-
Data Acquisition and Interpretation: Acquire the mass spectrum, paying close attention to the isotopic pattern of the molecular ion and any significant fragment ions.
ESI-MS Experimental Workflow
Caption: ESI-MS analysis workflow for this compound.
Conclusion
The combination of FT-IR spectroscopy and ESI-mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. FT-IR confirms the presence of the key carboxylic acid and substituted aromatic functional groups, while ESI-MS provides an accurate molecular weight and elemental composition (specifically, the presence of chlorine) through the analysis of the deprotonated molecular ion and its characteristic isotopic pattern. These well-defined protocols and the interpretation of the resulting data are essential for ensuring the identity and quality of this important chemical intermediate in research and development settings.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Purity Determination of 4-(4-Chlorophenyl)benzoic Acid by High-Performance Liquid Chromatography (HPLC): An Application Note
Abstract: This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-(4-Chlorophenyl)benzoic acid. The described methodology is designed for researchers, scientists, and drug development professionals, providing a detailed protocol for accurate analysis and impurity profiling. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring reliability and adherence to global regulatory standards.[1][2][3][4]
Introduction
This compound is a chemical intermediate with applications in the synthesis of polymers and active pharmaceutical ingredients (APIs).[5] Its carboxylic acid and chlorophenyl functional groups make it a versatile building block for creating more complex molecules.[5] As with any compound intended for pharmaceutical use, rigorous purity assessment is critical to ensure the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can impact the stability, bioavailability, and toxicity of the API.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture.[6] Specifically, reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile and moderately polar compounds like this compound due to its high resolution and sensitivity.[6] This application note details a stability-indicating RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products.
Experimental
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Sample: Synthesized this compound lot
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)
-
Additives: Phosphoric acid (ACS grade)
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a UV-Vis detector and data acquisition software was used for this analysis. The specific chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program is recommended for optimal separation of impurities with varying polarities. A typical gradient might start at 70% A and ramp to 30% A over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
C18 Column: A C18 stationary phase provides excellent hydrophobic interaction for the retention and separation of aromatic compounds like this compound.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase (Mobile Phase A) suppresses the ionization of the carboxylic acid group on the analyte, leading to better peak shape and retention.
-
Acetonitrile: Acetonitrile (Mobile Phase B) is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.
-
Gradient Elution: A gradient elution is crucial for a purity method as it allows for the effective separation of impurities that may have significantly different polarities from the main analyte.
-
UV Detection at 254 nm: Aromatic compounds exhibit strong absorbance at 254 nm, providing high sensitivity for both the main peak and potential impurities.
Analytical Method Protocol
Standard and Sample Preparation
-
Standard Solution (for Purity Calculation): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the synthesized this compound.
-
System Suitability Solution: A solution containing the main analyte and known impurities or a stressed sample can be used to verify the performance of the chromatographic system.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the system suitability solution to verify the system's performance against the predefined criteria (see Table 2).
-
Inject the standard solution in replicate (n=5) to determine the retention time and establish the basis for quantitation.
-
Inject the sample solution.
-
After the analysis, process the chromatograms using the data acquisition software.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3][4] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][8] These studies expose the drug substance to various stress conditions to generate potential degradation products and ensure that the analytical method can separate them from the main analyte.[9][10]
Forced Degradation Protocol:
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration before HPLC analysis. The goal is to achieve 5-20% degradation of the active ingredient.[8][11]
The results of the forced degradation studies should demonstrate that the main peak is spectrally pure and well-resolved from all degradation product peaks, confirming the method's specificity.
System Suitability
System suitability tests are an integral part of the analytical procedure, ensuring the chromatographic system is adequate for the analysis.[12][13][14] The following parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability of Peak Area (%RSD) | ≤ 2.0% for 5 replicate injections |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity |
These criteria are based on general pharmacopeial recommendations.[12][15]
Data Analysis and Interpretation
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Caption: HPLC analytical workflow for purity determination.
Caption: Key parameters for HPLC method validation.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The method is specific, sensitive, and accurate, making it suitable for quality control in both research and manufacturing environments. Adherence to the detailed protocol and validation procedures will ensure the generation of high-quality, reproducible data that meets stringent regulatory requirements.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. fda.gov [fda.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. This compound|Research Chemical [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Study & Impurity Analysis - impurity [protheragen.ai]
- 8. resolvemass.ca [resolvemass.ca]
- 9. onyxipca.com [onyxipca.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. usp.org [usp.org]
Application Notes & Protocols: Leveraging 4-(4-Chlorophenyl)benzoic Acid in Modern Drug Discovery
Abstract
The 4-(4-chlorophenyl)benzoic acid scaffold is a privileged structural motif in medicinal chemistry, valued for its synthetic accessibility and versatile role as a building block for a diverse range of therapeutic agents.[1] This biphenyl derivative offers a unique combination of rigidity, lipophilicity, and chemical functionality that medicinal chemists can exploit to design molecules with high affinity and specificity for various biological targets. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. It covers key synthetic methodologies, explores its utility in developing inhibitors for critical targets such as Fatty Acid Amide Hydrolase (FAAH) and Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), and provides detailed, field-tested protocols for synthesis and biological evaluation.
Introduction: The Biphenyl Moiety in Medicinal Chemistry
The biphenyl scaffold is a cornerstone in drug design, present in numerous approved pharmaceuticals. Its rigid nature helps to pre-organize functional groups for optimal interaction with protein binding sites, often leading to enhanced potency. The this compound structure specifically offers three key features for drug design:
-
A Carboxylic Acid Handle: This functional group is a versatile anchor for derivatization, readily forming amides, esters, and other functionalities to explore structure-activity relationships (SAR).[1]
-
A Chlorinated Phenyl Ring: The chlorine atom modulates the electronic properties and lipophilicity of the molecule. It can engage in specific halogen bonding interactions within a protein active site and often enhances metabolic stability by blocking potential sites of oxidation.
-
A Defined Vectorial Orientation: The para-substitution pattern provides a well-defined axis for extending the molecule to probe different regions of a target's binding pocket.
These attributes make it a valuable starting point for fragment-based and lead optimization campaigns across multiple therapeutic areas, including inflammation, pain, and autoimmune diseases.[2][3][4]
Synthetic Accessibility: The Suzuki-Miyaura Coupling
A primary advantage of the this compound scaffold is its straightforward synthesis, most commonly achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning reaction provides a robust and high-yielding method for forming the crucial carbon-carbon bond between the two phenyl rings.
The general synthetic strategy involves coupling 4-bromobenzoic acid (or its corresponding ester) with 4-chlorophenylboronic acid. The reaction is tolerant of a wide range of functional groups and can be performed under relatively mild conditions.[7]
Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.
Protocol 2.1: Synthesis of this compound
Causality: This protocol utilizes a ligand-free palladium-on-carbon (Pd/C) catalyst, which is cost-effective, easily removed by filtration, and suitable for undergraduate and industrial-scale synthesis.[5] The use of an ethanol/water solvent system avoids toxic solvents like toluene or dioxane, aligning with green chemistry principles.[5]
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
4-Chlorophenylboronic acid (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
10% Palladium on carbon (Pd/C) (1-2 mol%)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Setup: To a round-bottom flask, add 4-bromobenzoic acid, 4-chlorophenylboronic acid, and K₂CO₃.
-
Solvent Addition: Add a 3:1 mixture of EtOH and H₂O to the flask.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the mixture.
-
Reaction: Stir the mixture vigorously at 60-70°C. Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional EtOH.
-
Workup - Solvent Removal & Acidification: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1 M HCl. A white precipitate should form.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield a white solid.
Therapeutic Applications & Case Studies
Case Study 1: Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation
Background: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids like anandamide.[2] Inhibiting FAAH increases endogenous anandamide levels, producing analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2] The biphenyl scaffold is a well-established pharmacophore for potent FAAH inhibitors.[8]
Application of the Scaffold: The this compound moiety can be elaborated into potent FAAH inhibitors. For example, esterification of the carboxylic acid with a suitable carbamate-containing phenol can yield compounds that act as irreversible inhibitors by carbamoylating the catalytic serine residue in the FAAH active site.[8] The biphenyl core provides the necessary structural rigidity and hydrophobic interactions within the enzyme's binding pocket.
| Compound ID | Modification on Benzoic Acid | FAAH Inhibition (IC₅₀, nM) | Reference |
| URB524 | Ester with 3'-carbamoyl-[1,1'-biphenyl]-3-ol | ~5 | [8] |
| URB878 | Ester with 3'-carbamoyl-[1,1'-biphenyl]-3-ol (modified carbamate) | ~8 | [2] |
Table 1: Examples of biphenyl-based FAAH inhibitors.
Case Study 2: RORγt Inverse Agonists for Autoimmune Diseases
Background: RORγt is a nuclear receptor that acts as the master transcription factor for the differentiation of pro-inflammatory Th17 cells.[4][9][10] These cells are key drivers in the pathology of autoimmune diseases like psoriasis and rheumatoid arthritis.[10] Small molecules that act as inverse agonists of RORγt can suppress Th17 cell differentiation and the production of inflammatory cytokines like IL-17, making them promising therapeutic targets.[10][11][12]
Application of the Scaffold: The this compound core serves as an excellent starting point for RORγt inverse agonists. The carboxylic acid can interact with key polar residues in the ligand-binding pocket, while the chlorinated biphenyl portion occupies a hydrophobic region. Further optimization by adding substituents to this core has led to the discovery of potent and selective inverse agonists.[4]
Experimental Protocols: Derivatization and Biological Assay
Protocol 4.1: Synthesis of a Representative Amide Derivative
Causality: Amide bond formation is a fundamental reaction in medicinal chemistry. This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and works well for coupling carboxylic acids to a wide range of amines, including those that are poor nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation: Dissolve this compound in anhydrous DMF in a dry flask under an inert atmosphere (e.g., Nitrogen). Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to form the activated ester.
-
Coupling: Add benzylamine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 1-3 hours).
-
Quenching: Quench the reaction by adding water.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 4.2: In Vitro FAAH Inhibition Assay (Fluorometric)
Causality: This protocol describes a common and reliable method to measure FAAH activity. It uses a fluorogenic substrate that, when cleaved by FAAH, releases a highly fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Caption: Workflow for a fluorometric in vitro FAAH inhibition assay.
Materials:
-
Human recombinant FAAH enzyme
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., AMC-Arachidonoyl Amide)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., URB597)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 96-well plate. Include wells for "no inhibitor" (DMSO only) and "positive control".
-
Enzyme Addition: Dilute the FAAH enzyme to the desired concentration in cold assay buffer. Add the enzyme solution (e.g., 50 µL) to all wells except for a "no enzyme" blank.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the FAAH substrate solution in assay buffer. Add the substrate solution (e.g., 50 µL) to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically (e.g., one reading per minute for 20 minutes) at the appropriate excitation/emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound is a robust and versatile scaffold that continues to fuel innovation in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability ensure its place as a valuable starting point for discovering novel therapeutics. Future applications will likely involve its incorporation into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, to address increasingly challenging biological targets. The foundational protocols and strategic insights provided in this guide are intended to empower researchers to effectively harness the potential of this privileged chemical scaffold in their drug discovery programs.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2844812C - Meta-substituted biphenyl peripherally restricted faah inhibitors - Google Patents [patents.google.com]
- 4. RORγt inverse agonists (Fudan University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this key chemical intermediate. Here, we address common problems through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Introduction: Navigating the Synthesis
This compound is a valuable building block in medicinal chemistry and material science.[1] Its structure, featuring a biphenyl core, presents unique synthetic challenges. The most common routes involve carbon-carbon bond formation, primarily through Suzuki or Grignard-based methodologies. Success hinges on careful control of reaction conditions to prevent side reactions and ensure high purity. This guide provides in-depth solutions to the most frequently encountered obstacles.
Section 1: The Suzuki Coupling Route: Precision and Pitfalls
The Palladium-catalyzed Suzuki coupling is a powerful and versatile method for creating the C-C bond in this compound, typically by reacting a boronic acid derivative with an aryl halide.[2] Despite its robustness, the reaction is sensitive to several parameters that can impact yield and purity.
Frequently Asked Questions (FAQs)
Question: My Suzuki coupling reaction has a very low yield or failed completely. What are the most likely causes?
Answer: Low or no yield in a Suzuki coupling is typically traced back to one of three areas: catalyst deactivation, inefficient transmetalation, or degradation of the boronic acid. The palladium catalyst is the heart of the reaction, and its deactivation by oxygen or impurities is a primary failure mode. The choice of base is also critical, as it must be strong enough to activate the boronic acid for transmetalation but not so harsh that it causes degradation of starting materials.[3] Finally, boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially in the presence of excess water or acidic conditions, which removes it from the catalytic cycle.[4]
Troubleshooting Guide: Suzuki Coupling Issues
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Conversion | 1. Catalyst Deactivation: The Pd(0) active species is sensitive to oxidation. | Solution: Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes). Ensure you are using a high-purity, phosphine-free palladium source if your ligand is sensitive. |
| 2. Inappropriate Base: The base is crucial for activating the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[3] | Solution: Screen different bases. K₃PO₄ or K₂CO₃ are common choices. For base-sensitive substrates, a weaker base like KF may be effective.[3] The base must be sufficiently strong to promote the reaction but not cause hydrolysis of ester groups if present. | |
| Formation of Homo-coupled Byproducts | 1. Homo-coupling of Aryl Halide: Two molecules of the aryl halide can couple, especially at high temperatures. | Solution: Lower the reaction temperature. This slows the rate of side reactions relative to the desired cross-coupling. Ensure precise stoichiometric control; an excess of the aryl halide can favor this pathway. |
| 2. Homo-coupling of Boronic Acid: Oxygen can promote the oxidative coupling of two boronic acid molecules. | Solution: Improve degassing procedures. The presence of O₂ can facilitate this unwanted side reaction. Using a slight excess (1.1-1.2 eq) of the boronic acid can be beneficial, but a large excess may lead to purification issues. | |
| Formation of Protodeboronation Byproduct | 1. Presence of Protic Impurities: Water or other protic sources can cleave the C-B bond. | Solution: Use anhydrous solvents and ensure starting materials are dry. While some water can be tolerated or even beneficial in certain Suzuki protocols, excess water can be detrimental.[5] |
Visualization: Suzuki Catalytic Cycle & Troubleshooting
The following diagram illustrates the key steps of the Suzuki coupling catalytic cycle. Understanding this mechanism is crucial for effective troubleshooting.
Caption: The Suzuki catalytic cycle and key failure points.
Experimental Protocol: Suzuki Synthesis
Objective: To synthesize this compound from 4-bromobenzoic acid and 4-chlorophenylboronic acid.
Materials:
-
4-bromobenzoic acid (1.0 eq)
-
4-chlorophenylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid, 4-chlorophenylboronic acid, and K₂CO₃.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add dioxane and water (e.g., a 4:1 mixture by volume).
-
Degas the mixture by bubbling Argon through the solution for 20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Heat the reaction to 80-90 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and add water.
-
Acidify the aqueous solution with 2M HCl until a precipitate forms (pH ~2-3).
-
Filter the solid precipitate, wash with water, and dry under vacuum to yield the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.[6]
Section 2: The Grignard Reaction Route: Handling with Care
Synthesizing the target molecule via a Grignard reagent, for example, by reacting 4-chlorophenylmagnesium bromide with CO₂ (dry ice), is a classic and effective method. However, Grignard reagents are notoriously sensitive to atmospheric moisture and oxygen, and their formation can be difficult to initiate.[7][8]
Frequently Asked Questions (FAQs)
Question: My Grignard reaction is not initiating. The magnesium is just sitting in the flask. What can I do?
Answer: This is the most common problem with Grignard reactions.[7] Initiation failure is almost always due to two factors: the presence of trace amounts of water, which quenches the reagent as it forms, or a passivating layer of magnesium oxide on the surface of the magnesium turnings.[8] All glassware must be rigorously dried (oven or flame-dried), and solvents must be anhydrous. The magnesium surface must be activated to expose fresh metal. This can be achieved mechanically by crushing the turnings or chemically by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[9] The disappearance of the iodine's brown color is a visual indicator of activation.
Troubleshooting Guide: Grignard Reaction Issues
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Failure to Initiate | 1. Wet Glassware/Solvents: Grignard reagents are potent bases and are instantly destroyed by water. | Solution: Oven-dry all glassware (e.g., 120 °C overnight) and cool under an inert atmosphere. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. |
| 2. Passive Magnesium Surface: Magnesium readily forms a thin, unreactive layer of MgO on its surface.[8] | Solution: Add a small crystal of iodine (I₂). The I₂ reacts with Mg to form MgI₂, which etches the oxide layer. Alternatively, add a few drops of 1,2-dibromoethane; its reaction with Mg produces ethene gas, indicating activation. Mechanical crushing of the Mg turnings in situ with a glass rod can also work. | |
| Low Product Yield | 1. Wurtz Coupling Side Reaction: The Grignard reagent (ArMgBr) can react with the unreacted aryl halide (ArBr) to form a homo-coupled byproduct (Ar-Ar).[7] In this case, 4,4'-dichlorobiphenyl. | Solution: Ensure slow, dropwise addition of the aryl halide to the magnesium suspension. This maintains a low concentration of the halide, minimizing the chance of it reacting with the newly formed Grignard reagent. |
| 2. Reaction with CO₂: Inefficient trapping of the Grignard with CO₂. | Solution: Crush the dry ice into a powder to maximize surface area. Pour the Grignard solution onto a large excess of crushed dry ice, rather than adding the dry ice to the solution. This ensures the Grignard reagent always encounters an excess of CO₂, minimizing side reactions. |
Visualization: Grignard Reaction & Common Side Reactions
This diagram shows the intended reaction pathway alongside the two most common and problematic side reactions.
Caption: Desired Grignard carboxylation vs. common side reactions.
Experimental Protocol: Grignard Synthesis
Objective: To synthesize this compound via a Grignard reaction with carbon dioxide.
Materials:
-
Magnesium turnings (1.2 eq)
-
4-bromochlorobenzene (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Dry Ice (solid CO₂)
-
6M Hydrochloric acid (HCl)
Procedure:
-
Apparatus Setup: Assemble a three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.
-
Initiation: Place magnesium turnings and a crystal of iodine in the flask. Add a small portion (~10%) of the 4-bromochlorobenzene solution in anhydrous ether. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask with a heat gun.
-
Grignard Formation: Once initiated, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for another 30-60 minutes to ensure full consumption of the magnesium.[7]
-
Carboxylation: In a separate beaker, crush a large excess of dry ice. Slowly pour the prepared Grignard solution over the crushed dry ice with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly add 6M HCl to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent.[10]
Section 3: Purification and Characterization
Purification is a critical step to isolate this compound from unreacted starting materials and reaction byproducts.
Frequently Asked Questions (FAQs)
Question: I have a solid product, but my analytical data (NMR/Melting Point) suggests it's impure. What are the likely contaminants?
Answer: The most common impurities depend on your synthetic route.
-
From Suzuki Coupling: Unreacted 4-bromobenzoic acid and homo-coupled byproducts like 4,4'-biphenyldicarboxylic acid or 4,4'-dichlorobiphenyl are common.
-
From Grignard Reaction: The primary impurity is often the homo-coupled Wurtz product, 4,4'-dichlorobiphenyl. Unreacted 4-bromochlorobenzene may also be present.
-
General: Residual catalyst (palladium or magnesium salts) and solvents can also contaminate the final product.
The most effective way to remove these is typically through recrystallization. Since the product is a carboxylic acid, you can also use an acid-base extraction. Dissolve the crude material in a basic aqueous solution (like NaOH), wash with an organic solvent (like ether) to remove neutral impurities (e.g., 4,4'-dichlorobiphenyl), and then re-acidify the aqueous layer to precipitate the pure product.
Data Presentation: Product Specifications
| Property | Value | Reference |
| Chemical Formula | C₁₃H₉ClO₂ | [11] |
| Molecular Weight | 232.66 g/mol | [11] |
| CAS Number | 5748-41-4 | [11] |
| Appearance | White to off-white solid | |
| Melting Point | 289-291 °C | [11] |
Characterization
Confirming the identity and purity of the final product is essential.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity by separating the main compound from any impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid (O-H and C=O stretches).
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. This compound 95 5748-41-4 [sigmaaldrich.com]
Technical Support Center: Optimizing 4-(4-Chlorophenyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key biaryl intermediate. The predominant and most versatile method for this synthesis is the Suzuki-Miyaura cross-coupling reaction. This document provides in-depth, field-proven insights to help you navigate the common challenges and maximize your reaction yield and purity.
Foundational Protocol: Suzuki-Miyaura Synthesis of this compound
This section outlines a reliable baseline protocol. Subsequent troubleshooting sections will refer to this standard procedure.
Reactants
-
4-Chlorobenzoic acid (or its corresponding halide)
-
4-Carboxyphenylboronic acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Experimental Protocol:
-
Reaction Setup : To a dry reaction flask, add 4-chlorobenzoic acid (1.0 equiv), 4-carboxyphenylboronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent catalyst oxidation.[1]
-
Solvent Addition : Add degassed solvent (e.g., a 4:1 mixture of Toluene and Water). The solvent should also be purged with an inert gas prior to use.
-
Catalyst Addition : Add the palladium catalyst (0.5-5 mol%) under a positive flow of inert gas.
-
Reaction : Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously for the specified time (2-24 hours).
-
Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : After completion, cool the reaction to room temperature. Acidify the aqueous layer with HCl to precipitate the product.
-
Purification : Collect the solid product by vacuum filtration and purify further, typically by recrystallization.[2][3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Category 1: Low or No Product Yield
Q1: My reaction shows no product formation, and I only see my starting materials. What are the first things I should check?
A1: This issue almost always points to a fundamental problem with one of the core components of the catalytic cycle.
-
Catalyst Inactivity : The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. More importantly, Pd(0) is highly sensitive to oxygen.[1]
-
Troubleshooting :
-
Check Inert Atmosphere : Ensure your degassing and purging technique is flawless. Oxygen can irreversibly oxidize the Pd(0) catalyst and any phosphine ligands, halting the reaction.[1][4]
-
Use a Fresh Catalyst : Palladium catalysts, especially those complexed with phosphine ligands, can degrade over time. Use a fresh batch or a trusted source.
-
Consider a Pre-activated Catalyst : Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be more reliable if you suspect issues with the in-situ reduction of a Pd(II) source.
-
-
-
Base Issues : The base is not just a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[5][6][7][8]
-
Troubleshooting :
-
Base Strength & Solubility : For coupling an aryl chloride, a stronger base is often required compared to bromides or iodides.[9] K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. The base must have some solubility in the reaction medium to be effective. In biphasic systems (like Toluene/Water), the base resides in the aqueous phase and reacts at the interface.
-
Purity : Ensure your base is pure and dry.
-
-
Q2: My yield is very low (<30%), but the reaction appears to be working. What are the likely culprits?
A2: Low yields suggest that while the catalytic cycle is turning over, it is inefficient or competing side reactions are consuming your starting materials.
-
Protodeboronation : This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[10] This is particularly problematic with electron-deficient boronic acids (like 4-carboxyphenylboronic acid) and under basic conditions at elevated temperatures.[11][12][13][14]
-
Troubleshooting :
-
Minimize Reaction Time : Do not let the reaction run for an unnecessarily long time. Monitor by TLC/LC-MS and stop the reaction once the aryl halide is consumed.
-
Lower Temperature : If possible, try running the reaction at a lower temperature, even if it takes longer. This can significantly reduce the rate of protodeboronation.
-
Use a More Stable Boron Reagent : Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These reagents often release the active boronic acid slowly, keeping its concentration low and minimizing decomposition.[1][13]
-
-
-
Dehalogenation : This side reaction converts your starting aryl halide (4-chlorobenzoic acid) into benzoic acid.[15] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group.[16]
-
Troubleshooting :
-
Solvent and Base Choice : Some solvents (like alcohols) or bases can be sources of hydride. Ensure high-purity, anhydrous solvents are used if running under non-aqueous conditions.
-
Control Water : In aqueous systems, the water content can sometimes influence this pathway. Experiment with the solvent-to-water ratio.
-
-
Category 2: Impurity & Purification Issues
Q3: My final product is contaminated with a significant amount of biphenyl-4,4'-dicarboxylic acid. What is this, and how do I prevent it?
A3: This is the result of homocoupling , where two molecules of your boronic acid reactant couple with each other.
-
Cause : The primary cause of boronic acid homocoupling is the presence of oxygen.[1][17] Oxygen can facilitate a palladium-catalyzed oxidative coupling of the boronic acid molecules.
-
Troubleshooting :
-
Rigorous Degassing : This is the most critical factor. Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles).
-
Maintain Inert Atmosphere : Keep the reaction under a positive pressure of an inert gas (like argon or nitrogen) throughout the entire process.
-
-
Q4: I'm struggling to purify my this compound. What is an effective recrystallization procedure?
A4: Recrystallization is an excellent method for purifying this compound, but the choice of solvent is key. The ideal solvent should dissolve the compound well when hot but poorly when cold.[3][18]
-
Recommended Solvents :
-
Aqueous Ethanol/Methanol : Dissolve the crude product in a minimal amount of hot ethanol or methanol. Then, slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Toluene or Xylene : These aromatic solvents can be effective for recrystallization.
-
Acetic Acid/Water : Similar to aqueous alcohol, dissolving in hot glacial acetic acid followed by the addition of water can yield pure crystals.[18]
-
-
Recrystallization Protocol :
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate).
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the mixture.
-
Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Data & Diagrams for Deeper Insight
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Common Choice(s) | Impact on Reaction & Rationale |
| Aryl Halide | 4-Chlorobenzoic Acid | Aryl chlorides are less reactive than bromides or iodides and often require more active catalysts (e.g., with Buchwald ligands) and stronger bases.[9][19][20] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyst choice is critical. Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ with bulky, electron-rich phosphine ligands (like SPhos) is excellent for challenging aryl chlorides.[21][22] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid. K₃PO₄ is a good general-purpose base. Cs₂CO₃ is highly effective but more expensive. Strength and solubility are key.[5][7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic system is common. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase contains the base and boronate salt. |
| Temperature | 80 - 110 °C | Higher temperatures increase reaction rates but can also accelerate side reactions like protodeboronation.[11] Optimization is often necessary. |
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in 4-(4-Chlorophenyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important biphenyl derivative. As a versatile building block in medicinal chemistry and material science, optimizing its synthesis is crucial.[1] This document provides in-depth troubleshooting guides and FAQs based on established chemical principles and field-proven insights, focusing primarily on the widely used Suzuki-Miyaura cross-coupling reaction.[2][3]
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low product yield is one of the most common frustrations in organic synthesis. The following section addresses specific issues you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction has stalled, or the yield is extremely low, with significant recovery of starting materials. What are the primary causes?
This is a frequent issue that typically points to a problem with one of the core components of the catalytic cycle.
Probable Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalyst is the engine of the Suzuki reaction. If it's not active, the reaction will not proceed.
-
Solution: Ensure your palladium source and ligand are of high quality. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more active, air-stable precatalyst.
-
Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[3][4] If the active Pd(0) is not present in sufficient concentration, this crucial first step will not occur, leading to no reaction.
-
-
Ineffective Base: The base plays a critical role in activating the boronic acid for the transmetalation step.
-
Solution: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. Ensure the base is finely powdered and dry to maximize its surface area and reactivity. The strength of the base can significantly impact the reaction rate; sometimes, a stronger base is required.
-
Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species (-ate complex), which facilitates the transfer of the aryl group from boron to the palladium center during transmetalation.[5][6]
-
-
Suboptimal Temperature: Suzuki couplings can be sensitive to temperature.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. A typical range for many Suzuki couplings is 80-100°C.[6] Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and avoid decomposition at excessively high temperatures.
-
Rationale: Like most chemical reactions, the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) increase with temperature. This is particularly important when using less reactive aryl chlorides.[7]
-
Logical Flow for Troubleshooting Low Conversion
Caption: A troubleshooting decision tree for low reaction yield.
Q2: I'm observing significant byproducts from dehalogenation or protodeborylation. How can I suppress these side reactions?
Dehalogenation (replacement of the halide with hydrogen) and protodeborylation (replacement of the boronic acid group with hydrogen) are common side reactions that consume starting materials and lower the yield of the desired cross-coupled product.[7][8]
Probable Causes & Solutions:
-
Dehalogenation: This is often caused by the formation of a palladium-hydride (Pd-H) species.
-
Solution:
-
Choice of Base/Solvent: Avoid bases like hydroxides or alkoxides in alcoholic solvents if possible, as they can be sources of hydride. Carbonates or phosphates are generally safer options.
-
Water Content: While some water is often beneficial, excess water can promote this side reaction. Ensure your solvent is appropriately dried if anhydrous conditions are intended.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination pathway.
-
-
Rationale: Pd-H species can arise from reactions with the base, solvent, or trace water. These species can then undergo reductive elimination with the aryl group on the palladium center to yield the undesired dehalogenated product (Ar-H).[7]
-
-
Protodeborylation: Boronic acids can be unstable and susceptible to cleavage, especially at elevated temperatures or under certain pH conditions.
-
Solution:
-
Use Boronic Esters: Boronic acid pinacol esters are generally more stable than their corresponding boronic acids and are less prone to protodeborylation.
-
Control Temperature: Avoid unnecessarily high reaction temperatures or prolonged reaction times.
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid reagent to compensate for any degradation.
-
-
Rationale: The C-B bond is susceptible to cleavage. This side reaction competes with the desired transmetalation step, reducing the amount of boronic acid available for cross-coupling.[8]
-
Q3: My primary byproduct is the homocoupling of the boronic acid (e.g., biphenyl-4,4'-dicarboxylic acid). What causes this and how can I prevent it?
Homocoupling of the boronic acid is often a sign of oxygen in the reaction system.
Probable Causes & Solutions:
-
Oxygen Contamination: The presence of molecular oxygen can promote the oxidative homocoupling of the boronic acid.[9]
-
Solution: Rigorously degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst or by using the freeze-pump-thaw method for more sensitive reactions. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: Oxygen can interact with the palladium catalyst and the boronic acid in an alternative catalytic cycle that leads to the formation of an Ar-Ar bond from two molecules of the boronic acid, consuming the nucleophile needed for the main reaction.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for coupling an aryl chloride with a phenylboronic acid derivative?
Aryl chlorides are less reactive than the corresponding bromides or iodides.[8] Therefore, a more active catalyst system is generally required. Systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often highly effective.[5]
Q2: How critical is the solvent choice and the need for degassing?
The solvent choice is crucial for solubility and reaction kinetics. Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water.[8] As mentioned in the troubleshooting guide, degassing is highly critical to prevent oxygen-induced side reactions like boronic acid homocoupling and catalyst degradation.[9]
Q3: What are the best practices for purifying this compound?
The carboxylic acid functional group provides a convenient handle for purification.
-
Acid-Base Extraction: After the reaction, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer can then be extracted with an aqueous base (e.g., 1M NaOH or NaHCO₃) to deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt.
-
Acidification: The basic aqueous layer is then separated and carefully acidified with a strong acid (e.g., 2M HCl) until the product precipitates out.[10]
-
Filtration & Washing: The precipitated solid is collected by vacuum filtration and washed with cold water to remove inorganic salts.
-
Recrystallization: If further purification is needed, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid.
Standardized Suzuki-Miyaura Protocol & Conditions
The following table and protocol provide a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Table 1: Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 4-Bromobenzoic acid or its ester (1.0 eq) | Bromo derivatives are more reactive than chloro derivatives. Esters can prevent side reactions at the acid site. |
| Boronic Acid | 4-Chlorophenylboronic acid (1.2 eq) | A slight excess accounts for potential decomposition or homocoupling. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂/SPhos is a highly active system for challenging couplings. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq) | Anhydrous, finely powdered base is crucial for activating the boronic acid.[5] |
| Solvent | Toluene/Water (e.g., 4:1 v/v) or Dioxane/Water | A biphasic system is common and effective for Suzuki reactions. |
| Temperature | 80 - 100 °C | Provides sufficient energy for oxidative addition and other steps, especially for less reactive halides. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and boronic acid.[9] |
Detailed Experimental Protocol
This protocol assumes the use of 4-bromobenzoic acid and 4-chlorophenylboronic acid. If starting from the methyl ester of 4-bromobenzoic acid, a final hydrolysis step will be required.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Maintain a positive pressure of inert gas for the duration of the reaction.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 4:1 ratio) via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the 4-bromobenzoic acid is consumed (typically 4-12 hours).[6]
-
Workup (Cooling): Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Workup (Extraction): Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Workup (Acid-Base Purification): Extract the combined organic layers with 1M NaOH solution (3x). Combine the basic aqueous extracts. Wash this aqueous layer once with ethyl acetate to remove non-acidic impurities.
-
Precipitation: Cool the basic aqueous layer in an ice bath and slowly acidify with 2M HCl with stirring until a precipitate forms and the pH is ~2.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.
-
Drying: Dry the purified this compound in a vacuum oven.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and key side reactions.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic procedure. The insights provided herein are based on established chemical principles and field-proven strategies to help you optimize your reaction outcomes and overcome common challenges.
Introduction to the Synthesis
The synthesis of this compound, a valuable intermediate in pharmaceuticals and material science, is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of 4-chlorophenylboronic acid with a 4-halobenzoic acid (commonly 4-bromobenzoic acid or 4-iodobenzoic acid) in the presence of a base. While robust, this reaction is susceptible to several side reactions that can diminish yield and complicate purification. This guide will address these potential pitfalls in a practical question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the Suzuki coupling for this compound synthesis can often be attributed to three primary side reactions: protodeboronation, homocoupling, and dehalogenation.
1. Protodeboronation of 4-Chlorophenylboronic Acid:
This is the undesired cleavage of the C-B bond in your boronic acid, replacing it with a C-H bond, which terminates the catalytic cycle for your desired product formation.[1]
-
Symptoms: Formation of chlorobenzene as a byproduct and unreacted 4-halobenzoic acid.
-
Causes:
-
Excess Water and Strong Base: Aqueous basic conditions, especially at elevated temperatures, can accelerate the rate of protodeboronation.[2]
-
Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the more likely it is to decompose.
-
-
Solutions:
-
Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester. These esters provide a "slow release" of the boronic acid into the reaction, minimizing its concentration and thus the rate of protodeboronation.[3]
-
Careful Selection of Base: Opt for a weaker base like potassium carbonate (K₂CO₃) or a phosphate base like potassium phosphate (K₃PO₄) over strong hydroxide bases.[3]
-
Anhydrous Conditions: While some water can be beneficial, using anhydrous solvents can suppress this side reaction.[3]
-
2. Homocoupling of Starting Materials:
This side reaction leads to the formation of symmetrical biaryls from the coupling of two molecules of the same starting material.[4]
-
Symptoms:
-
Formation of 4,4'-dichlorobiphenyl (from the boronic acid).
-
Formation of biphenyl-4,4'-dicarboxylic acid (from the halobenzoic acid).
-
-
Causes:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[4]
-
Inefficient Reduction of Pd(II) Precatalyst: If using a Pd(II) source like Pd(OAc)₂, incomplete reduction to Pd(0) can leave residual Pd(II) to facilitate homocoupling.
-
-
Solutions:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3]
-
Use of Pd(0) Catalysts: Employing a Pd(0) catalyst like Pd(PPh₃)₄ can circumvent issues with in-situ reduction.
-
Addition of a Mild Reducing Agent: If using a Pd(II) precatalyst, the addition of a mild reducing agent can help ensure complete formation of the active Pd(0) species.
-
3. Dehalogenation of 4-Halobenzoic Acid:
This involves the replacement of the halogen atom on the benzoic acid derivative with a hydrogen atom.
-
Symptoms: Formation of benzoic acid as a byproduct.
-
Causes:
-
Formation of Palladium-Hydride Species: These can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.
-
-
Solutions:
-
Choice of Solvent: Avoid using alcohol as the primary solvent if dehalogenation is a significant issue. Aprotic solvents like dioxane or toluene are often preferred.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can sometimes suppress the formation of palladium-hydride species.
-
The following table summarizes the common byproducts and their sources:
| Byproduct | Structure | Source |
| Chlorobenzene | C₆H₅Cl | Protodeboronation of 4-chlorophenylboronic acid |
| 4,4'-Dichlorobiphenyl | (C₆H₄Cl)₂ | Homocoupling of 4-chlorophenylboronic acid |
| Benzoic Acid | C₆H₅COOH | Dehalogenation of 4-halobenzoic acid |
| Biphenyl-4,4'-dicarboxylic acid | (C₆H₄COOH)₂ | Homocoupling of 4-halobenzoic acid |
Question 2: I am observing multiple spots on my TLC plate that are difficult to separate from my product. How can I improve the purity of my crude product?
Answer:
Purification can be challenging due to the similar polarities of the desired product and some of the byproducts, particularly the homocoupled biphenyl-4,4'-dicarboxylic acid.
-
Acid-Base Extraction: The carboxylic acid functionality of your desired product and the dicarboxylic acid byproduct allows for separation from non-acidic impurities like 4,4'-dichlorobiphenyl. Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired product and the dicarboxylic acid byproduct will move to the aqueous layer as their carboxylate salts. The non-acidic impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the acidic compounds.
-
Recrystallization: This is an effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water or acetic acid/water) can be used to selectively crystallize the this compound, leaving more soluble impurities in the mother liquor.
-
Column Chromatography: While potentially challenging due to similar polarities, silica gel chromatography can be employed. A careful selection of the eluent system, often a gradient of hexane and ethyl acetate with a small amount of acetic acid to improve peak shape, can achieve separation.
Frequently Asked Questions (FAQs)
Q1: Which 4-halobenzoic acid is the best coupling partner: 4-bromo- or 4-iodobenzoic acid?
A1: The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br >> Cl.[5] 4-Iodobenzoic acid will typically react faster and under milder conditions. However, it is also more expensive and may be more prone to dehalogenation. 4-Bromobenzoic acid is a good compromise, offering good reactivity at a lower cost. Aryl chlorides are the least reactive and often require more specialized and highly active catalyst systems.[6]
Q2: What is the optimal catalyst and ligand for this reaction?
A2: For a standard Suzuki coupling involving an aryl bromide, a common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). If you are using a Pd(II) source like palladium(II) acetate (Pd(OAc)₂), a phosphine ligand such as triphenylphosphine (PPh₃) is typically added. For more challenging couplings, particularly with aryl chlorides, more advanced and bulky, electron-rich ligands like Buchwald ligands (e.g., SPhos, XPhos) may be necessary to achieve good yields.[3]
Q3: How critical is the choice of base?
A3: The base is crucial as it activates the boronic acid for transmetalation.[4] However, a base that is too strong can promote side reactions. For the synthesis of this compound, inorganic bases are generally preferred.
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base.
-
Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial for less reactive coupling partners.
-
Cesium Carbonate (Cs₂CO₃): A very effective but more expensive option, often used in difficult couplings.
Q4: Can this reaction be performed in "green" solvents?
A4: Yes, there is a growing interest in performing Suzuki couplings in more environmentally friendly solvents. Water or mixtures of water with ethanol or other alcohols have been successfully used.[6] These solvent systems can be advantageous for the solubility of the carboxylate salt of the product and can facilitate catalyst recycling in some cases.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Bromobenzoic acid
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
To isolate the acidic product, extract the organic layer with a 1 M aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer and acidify with 2 M HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main reaction and key side reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-(4-Chlorophenyl)benzoic acid
<_ _ I'm here to help you with your question about the purification challenges of 4-(4-Chlorophenyl)benzoic acid. Let's dive into the technical support center I've created to address the issues you might encounter.
As a Senior Application Scientist, I've seen many researchers face hurdles when purifying this compound. This guide is designed to provide you with practical, in-depth solutions to common challenges, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might be facing during the purification of this compound and offers step-by-step solutions.
Problem 1: Persistent Impurities After Recrystallization
Q: I've tried recrystallizing my this compound, but I'm still seeing impurities in my final product. What's going on?
A: This is a frequent challenge, often stemming from the co-crystallization of structurally similar impurities. This compound is commonly synthesized via a Suzuki-Miyaura coupling reaction, which can introduce several byproducts that are difficult to separate by simple crystallization.[1][2]
Underlying Cause:
-
Starting Material Impurities: Unreacted starting materials, such as 4-chlorophenylboronic acid or a 4-halobenzoic acid, can co-crystallize with the product.
-
Homocoupling Products: Side reactions can lead to the formation of biphenyl or 4,4'-dichlorobiphenyl, which have similar polarities to the desired product.
-
Phosphine Ligand-Derived Impurities: If a phosphine-based palladium catalyst is used, impurities derived from the aryl groups on the phosphorus atom can be generated.[3]
Troubleshooting Protocol: Multi-Step Purification Strategy
-
Acid-Base Extraction: This is a powerful first step to separate acidic, basic, and neutral impurities. The carboxylic acid group of your target compound allows for its selective extraction.
-
Step 1: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Step 2: Extract the organic layer with a basic aqueous solution (e.g., 1 M sodium carbonate or sodium bicarbonate). Your desired product will move to the aqueous layer as its sodium salt.
-
Step 3: Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any remaining neutral impurities.
-
Step 4: Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) until the product precipitates out.
-
Step 5: Collect the purified solid by vacuum filtration and wash with cold deionized water.
-
-
Recrystallization with an Optimal Solvent System: After the initial cleanup with acid-base extraction, recrystallization becomes much more effective.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] For this compound, consider the following:
-
Procedure:
-
Dissolve the product from the acid-base extraction in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
-
Visualizing the Workflow:
Caption: A multi-step purification workflow for this compound.
Problem 2: Low Recovery Yield After Purification
Q: My purity is good, but I'm losing a significant amount of my product during purification. How can I improve my yield?
A: Low recovery is often a trade-off for high purity, but several factors can be optimized to minimize loss.
Underlying Causes:
-
Excessive Solvent in Recrystallization: Using too much solvent will keep a significant portion of your product dissolved even after cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, you can lose product on the filter paper.
-
Incomplete Precipitation: Not allowing sufficient time or cooling to a low enough temperature can result in product remaining in the mother liquor.
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.
Troubleshooting Protocol: Optimizing Recovery
-
Minimize Solvent Volume: During recrystallization, add the hot solvent portion-wise until the solid just dissolves. This ensures a saturated solution and maximizes crystal formation upon cooling.
-
Prevent Premature Crystallization:
-
Use a pre-heated funnel for hot filtration.
-
Keep the solution at or near its boiling point during the filtration process.
-
-
Maximize Precipitation:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Let the flask sit in the ice bath for at least 30 minutes before filtering.
-
-
Proper Washing Technique:
-
Always wash the collected crystals with a small amount of cold recrystallization solvent. The lower temperature minimizes the solubility of your product in the wash solvent.
-
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about purifying this compound.
Q1: What are the typical impurities I should expect in my crude this compound?
A1: Besides unreacted starting materials, common impurities from a Suzuki-Miyaura synthesis include homocoupled products like 4,4'-biphenyl dicarboxylic acid and 4,4'-dichlorobiphenyl.[1] Depending on the reaction conditions, you might also see byproducts from the palladium catalyst and its ligands.[3]
Q2: Can I use column chromatography to purify this compound?
A2: Yes, column chromatography is a viable option, especially for removing impurities with very similar polarities.[2] A reversed-phase HPLC method can also be effective for both analysis and purification.[2][6] However, for larger scale purifications, a well-optimized acid-base extraction followed by recrystallization is often more practical and cost-effective.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point is in the range of 289-291 °C. A sharp melting point within this range is a good indicator of high purity.
Q4: How can I confirm the purity of my final product?
A4: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess purity and identify impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Solubility Data for Recrystallization Solvent Selection
| Solvent | Solubility of Benzoic Acid (a related compound)[7][8] | Notes |
| Water | Poorly soluble in cold, highly soluble in hot[9] | Good for polar impurities, but may require large volumes. |
| Ethanol | Soluble | Often used in combination with water (aqueous ethanol).[1] |
| Toluene | Soluble, especially when hot | Good for non-polar impurities. |
| Acetic Acid | Soluble | Can be effective but may be difficult to remove completely.[5] |
| Hexane/Acetone | Good for creating a solvent system | Acetone dissolves the compound, hexane is the anti-solvent.[10] |
Visualizing the Acid-Base Extraction Principle
Caption: The principle of separating this compound using acid-base extraction.
References
- 1. reddit.com [reddit.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. Buy 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | 37940-65-1 [smolecule.com]
- 6. Separation of 2-((4-Chlorophenyl)acetyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. scribd.com [scribd.com]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
preventing byproduct formation in 4-(4-Chlorophenyl)benzoic acid reactions
Technical Support Center: 4-(4-Chlorophenyl)benzoic Acid Reactions
Welcome to the technical support guide for navigating the complexities of synthesizing and utilizing this compound. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material and robust, reproducible reaction outcomes. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common challenges, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Section 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Synthesis
The Palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for synthesizing this compound, typically by reacting 4-chlorophenylboronic acid with 4-bromobenzoic acid. While powerful, this reaction is susceptible to several side reactions that can complicate purification and reduce yields.
FAQ 1.1: My reaction is producing significant amounts of homocoupling byproducts (4,4'-dichlorobiphenyl and/or 4,4'-biphenyldicarboxylic acid). How can I prevent this?
A: Root Cause Analysis & Mitigation Strategies
Homocoupling is one of the most persistent challenges in Suzuki-Miyaura couplings. It arises from the unwanted reaction of two molecules of the same coupling partner. The formation of 4,4'-dichlorobiphenyl stems from the boronic acid partner, while 4,4'-biphenyldicarboxylic acid (or its salt) comes from the aryl halide.
The primary culprits behind homocoupling are the presence of oxygen and the use of Palladium(II) pre-catalysts.[1]
-
Oxidative Homocoupling: Dissolved oxygen in the reaction mixture can react with the active Pd(0) catalyst to form a palladium(II) peroxo complex. This species can then facilitate the homocoupling of the boronic acid.[2]
-
Reductive Homocoupling: If you use a Pd(II) source like Pd(OAc)₂, it must be reduced to the catalytically active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, which is an inefficient and wasteful pathway for catalyst activation.[1]
Preventative Measures:
-
Rigorous Degassing: The single most critical step is the removal of oxygen. Before adding your catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30-45 minutes. Maintaining a positive inert gas atmosphere throughout the reaction is mandatory.
-
Catalyst Selection: Whenever possible, start with a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] This eliminates the need for an initial reductive step that can consume your starting material. If using a Pd(II) source, ensure your conditions (e.g., presence of phosphine ligands) favor efficient reduction to Pd(0) over homocoupling.
-
Control of Stoichiometry & Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4][5] Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes help drive the cross-coupling reaction to completion faster than the competing homocoupling pathway. However, a large excess can favor homocoupling.
Experimental Protocol: Minimizing Homocoupling in Suzuki-Miyaura Coupling
-
To a Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromobenzoic acid (1.0 eq.), 4-chlorophenylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Seal the flask, evacuate, and backfill with Argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via cannula.
-
Bubble Argon through the stirred solution for 30 minutes.
-
Under a positive flow of Argon, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the 4-bromobenzoic acid is consumed.
-
Cool to room temperature, dilute with water, and acidify with 2N HCl to precipitate the product.
-
Collect the crude product by filtration for further purification.
Diagram: Key Pathways in Suzuki-Miyaura Coupling
Caption: Desired vs. side reaction pathways in Suzuki coupling.
FAQ 1.2: My boronic acid seems to be degrading, leading to low yields and formation of chlorobenzene. What is protodeboronation and how is it prevented?
A: Understanding and Preventing Protodeboronation
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid functional group with a hydrogen atom.[6] In your case, 4-chlorophenylboronic acid degrades to chlorobenzene. This side reaction is particularly prevalent in aqueous, basic, or acidic conditions and can be accelerated by elevated temperatures. Arylboronic acids bearing electron-withdrawing groups, such as the chloro-substituent, can be more susceptible to this process.[6]
Preventative Measures:
-
Choice of Base and Solvent: While many Suzuki protocols use aqueous bases, if protodeboronation is severe, consider using anhydrous conditions. A common and effective base for sensitive substrates is potassium fluoride (KF).[5] It is sufficiently basic to promote the reaction but generally less harsh than hydroxide or carbonate bases.
-
Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely and stop it once the limiting reagent (the aryl halide) is consumed.
-
Protect the Boronic Acid: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent protodeboronation. The ester can then be used directly in the coupling reaction.
| Parameter | Standard Conditions (High Risk) | Optimized Conditions (Low Risk) |
| Base | NaOH, K₂CO₃ | K₃PO₄, Cs₂CO₃, KF |
| Solvent | Aqueous mixtures (e.g., Toluene/H₂O) | Anhydrous polar aprotic (e.g., Dioxane, THF) |
| Temperature | >100 °C | 70-90 °C |
| Reaction Time | Prolonged (>12h) | Monitored to completion (typically 2-6h) |
| Table 1. Condition optimization to minimize protodeboronation. |
Section 2: Troubleshooting Grignard Reactions
While less common for this specific target, Grignard reactions can be used to form the C-C bond, for example, by reacting 4-chlorophenylmagnesium bromide with CO₂ (dry ice) or another suitable electrophile.[7]
FAQ 2.1: My Grignard reaction yield is low and I'm isolating 4,4'-dichlorobiphenyl. What went wrong?
A: Grignard Reagent Integrity and Side Reactions
The formation of 4,4'-dichlorobiphenyl in a Grignard synthesis is a classic byproduct resulting from the coupling of the Grignard reagent (R-MgX) with the unreacted aryl halide (R-X) starting material.[8] The Grignard reagent itself is a powerful nucleophile and base, making it highly sensitive to incompatible conditions.
Root Cause Analysis & Mitigation Strategies:
-
Strictly Anhydrous Conditions: Grignard reagents react readily with even trace amounts of water or other protic sources (e.g., alcohols).[7][9] This acidic quench not only destroys the reagent but can also create conditions that favor side reactions. All glassware must be oven- or flame-dried, and all solvents must be rigorously anhydrous.
-
Slow Addition & Temperature Control: The formation of the Grignard reagent is exothermic. The coupling side reaction is favored at higher temperatures.[8] Therefore, the aryl halide should be added slowly to the magnesium turnings to maintain a gentle reflux. Overheating can significantly increase byproduct formation.
-
High Purity Reagents: Ensure the magnesium turnings are fresh and not passivated with an oxide layer. A small crystal of iodine can be used to activate the magnesium surface.[10] Use high-purity, dry aryl halide.
Diagram: Grignard Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard reaction issues.
Section 3: Reactions of the Carboxylic Acid Moiety
Once synthesized, the carboxylic acid of this compound is often converted into other functional groups, such as esters or amides. A common intermediate is the acyl chloride.[11]
FAQ 3.1: I'm attempting to hydrolyze the methyl ester of this compound, but the reaction is incomplete. How can I drive it to completion?
A: Overcoming Challenges in Ester Hydrolysis
The hydrolysis of an ester back to its carboxylic acid is a fundamental reaction, typically performed under basic conditions (saponification).[12][13] Incomplete hydrolysis usually points to insufficient reaction time, temperature, or reagent stoichiometry, but can also be affected by solubility.
Optimization Strategies:
-
Increase Reagent Stoichiometry: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or LiOH). Lithium hydroxide is often preferred due to the higher aqueous solubility of its carboxylate salts.
-
Employ a Co-solvent: The biphenyl structure of your ester makes it poorly soluble in purely aqueous media. Use a water-miscible co-solvent like tetrahydrofuran (THF), methanol, or dioxane to create a homogeneous solution, which will dramatically increase the reaction rate. A 2:1 or 3:1 ratio of THF:H₂O is a good starting point.
-
Increase Temperature: Refluxing the reaction mixture will significantly accelerate the hydrolysis. Ensure your condenser is efficient to prevent solvent loss.
-
Monitor the Reaction: Don't rely on a fixed reaction time. Monitor the disappearance of the starting ester by TLC (staining with potassium permanganate can help visualize the ester, which is often UV-inactive if the plate has a fluorescent indicator). The reaction is complete when no starting material is visible.
Protocol: Robust Saponification of Methyl 4-(4-chlorophenyl)benzoate
-
In a round-bottom flask, dissolve the methyl ester (1.0 eq.) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.).
-
Attach a condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction every hour by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once complete, cool the reaction to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2N HCl.
-
The desired carboxylic acid will precipitate as a white solid. Collect by vacuum filtration, wash with cold water, and dry.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 格氏試劑 [sigmaaldrich.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. mdpi.com [mdpi.com]
- 12. quora.com [quora.com]
- 13. homework.study.com [homework.study.com]
how to avoid oiling out during 4-(4-Chlorophenyl)benzoic acid crystallization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the crystallization of 4-(4-Chlorophenyl)benzoic acid, with a specific focus on preventing the common issue of "oiling out."
Understanding the Challenge: Oiling Out
"Oiling out," or liquid-liquid phase separation, is a phenomenon where a compound separates from a solution as a liquid (an oil) rather than a solid crystalline phase.[1] This oil is a supersaturated solution of the compound that is immiscible with the bulk solvent. Oiling out is a significant hurdle in crystallization as it often leads to the formation of amorphous solids or poorly formed crystals, trapping impurities and hindering purification.[2]
For a molecule like this compound, which possesses a relatively rigid biphenyl structure, the propensity to oil out can be influenced by several factors that disrupt the orderly arrangement of molecules into a crystal lattice.
Troubleshooting Guide: Oiling Out During Crystallization
This section addresses specific issues you may encounter during the crystallization of this compound and provides actionable solutions.
Problem 1: Upon cooling, my compound forms oily droplets instead of crystals.
Cause: This is the classic presentation of oiling out. It is primarily caused by a high degree of supersaturation, where the concentration of the solute far exceeds its solubility limit at a given temperature.[2] This can be triggered by:
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to orient themselves into a crystal lattice.[3]
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, leading to a very high concentration at elevated temperatures and a steep drop in solubility upon cooling.
-
High Initial Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching the critical supersaturation level for oiling out.
Solutions:
-
Reduce the Cooling Rate: A slower cooling rate is paramount. Allow the solution to cool to room temperature naturally on the benchtop before transferring it to an ice bath. This provides a larger window for nucleation and controlled crystal growth.[2]
-
Decrease the Solute Concentration: Re-heat the solution to dissolve the oil, add more of the primary solvent to dilute the solution, and then attempt to recrystallize. A good starting point is to use the minimum amount of hot solvent required to fully dissolve the solid.[4]
-
Employ a Seeding Strategy: Introduce a small number of pre-existing crystals (seed crystals) of pure this compound to the solution once it has cooled slightly but before oiling out occurs. Seed crystals act as templates for crystal growth, bypassing the need for spontaneous nucleation which can be kinetically hindered.[1][2]
Problem 2: I've tried slowing the cooling, but the compound still oils out.
Cause: If slowing the cooling rate is insufficient, the issue likely lies with the solvent system or the presence of impurities.
Solutions:
-
Re-evaluate Your Solvent System:
-
Single Solvent: If you are using a single solvent, it may be too effective at dissolving the compound. Consider switching to a solvent in which the compound has slightly lower solubility at elevated temperatures. For aromatic carboxylic acids, solvents like ethanol, ethyl acetate, or toluene can be good starting points.[5][6]
-
Mixed Solvent System: A mixed solvent system can provide finer control over solubility. This typically involves a "good" solvent in which this compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble.[7] A common approach is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. A few drops of the "good" solvent can then be added to redissolve the solid, and the solution is allowed to cool slowly.
-
-
Address Potential Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the solute-solvent mixture, increasing the likelihood of oiling out.[4]
-
Charcoal Treatment: If your solution is colored, it may indicate the presence of high molecular weight impurities. Adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can remove these impurities.[8]
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as column chromatography before attempting crystallization.
-
Problem 3: My compound oiled out, and now it has solidified into an amorphous mass.
Cause: The oily droplets are thermodynamically unstable and can solidify into a non-crystalline, amorphous solid, which is difficult to handle and purify.[2]
Solutions:
-
Attempt to Induce Crystallization from the Oil:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites.[9]
-
Seeding: Add seed crystals directly to the oil.
-
-
Redissolve and Recrystallize: If the above methods fail, the most reliable approach is to redissolve the amorphous solid by heating and adding more solvent. Then, proceed with one of the preventative strategies outlined above, such as using a more dilute solution, a different solvent system, or a slower cooling rate with seeding.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of oiling out?
A1: Oiling out is a kinetic phenomenon that occurs when the rate of supersaturation generation exceeds the rate at which solute molecules can integrate into a crystal lattice.[2] This leads to the formation of a metastable, solute-rich liquid phase. It can also be a thermodynamic phenomenon if a miscibility gap exists in the phase diagram of the solute-solvent system.[2]
Q2: How do I select an appropriate solvent for crystallizing this compound?
A2: The ideal solvent should exhibit a steep solubility curve for the compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures. For aromatic carboxylic acids like this compound, polar protic or aprotic solvents are often suitable.[10] Based on the solubility of the related 4-chlorobenzoic acid, which is soluble in methanol and ethanol, these alcohols are good starting points.[5] Toluene is another potential candidate.[6] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[7]
Q3: What is the melting point of this compound?
A3: The reported melting point of this compound is 289-291 °C. A broad or depressed melting point of your crystallized product can indicate the presence of impurities.
Q4: Can stirring prevent oiling out?
A4: Adequate stirring is important to maintain a homogenous solution and prevent localized areas of high supersaturation.[1] However, vigorous stirring is not a substitute for controlling the primary factors of cooling rate and solvent selection.
Q5: How can I prepare seed crystals?
A5: Seed crystals can be obtained from a previous successful crystallization. If none are available, you can try to generate a small amount by rapidly cooling a very small, concentrated sample of the solution in a separate vial, or by dissolving a small amount of the crude material in a volatile solvent and allowing it to evaporate quickly.
Recommended Crystallization Protocol for this compound
This protocol is a starting point and may require optimization based on the purity of your starting material and the scale of your experiment.
Method 1: Single Solvent Recrystallization (Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add ethanol dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-insulating surface (e.g., a cork ring or paper towels).
-
Seeding (Recommended): Once the solution has cooled slightly and is still clear, add a few seed crystals of pure this compound.
-
Crystal Growth: Allow the solution to stand undisturbed at room temperature for several hours or overnight to allow for slow crystal growth.
-
Further Cooling: Once crystal formation at room temperature is complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air-dry on a watch glass.
Method 2: Mixed Solvent Recrystallization (Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate ("good" solvent).
-
Addition of Anti-solvent: While keeping the solution hot, slowly add hexane ("poor" solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Follow steps 3-9 from the Single Solvent Recrystallization protocol, using an ice-cold mixture of ethyl acetate/hexane for the final wash.
| Parameter | Single Solvent (Ethanol) | Mixed Solvent (Ethyl Acetate/Hexane) |
| "Good" Solvent | Ethanol | Ethyl Acetate |
| "Poor" Solvent | N/A | Hexane |
| Key Advantage | Simpler procedure | Finer control over solubility |
| Potential Issue | May require larger solvent volumes | Requires careful addition of anti-solvent |
Visualizing the Process
Troubleshooting Oiling Out: A Decision-Making Workflow
Caption: A flowchart for troubleshooting oiling out during crystallization.
Recommended Crystallization Workflow
Caption: A general workflow for the recrystallization of this compound.
References
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. mt.com [mt.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. hi-static.z-dn.net [hi-static.z-dn.net]
- 5. 4-Chlorobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Improving the Purity of 4-(4-Chlorophenyl)benzoic Acid
Welcome to the technical support center for 4-(4-Chlorophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process. Each answer provides a mechanistic explanation and a clear path to resolution.
Q1: My final product is an off-white or yellowish powder, not the expected white solid. What causes this discoloration and how can I fix it?
A1: Discoloration in the final product is a common issue, typically stemming from residual catalysts or trace organic impurities.
-
Causality: If you synthesized this compound via a palladium-catalyzed cross-coupling reaction (like Suzuki-Miyaura), the discoloration is often due to residual palladium species.[1] These catalysts can be difficult to remove completely and may remain as finely dispersed colloidal palladium (black/brown) or colored palladium complexes. Other colored organic byproducts from side reactions can also contribute to the impurity profile.
-
Recommended Protocol - Activated Carbon Treatment:
-
Dissolution: Dissolve your crude, discolored this compound in a minimal amount of a suitable hot solvent, such as an ethanol/water mixture, as if you were preparing for recrystallization.[2]
-
Charcoal Addition: Add a small amount of activated carbon (charcoal) to the hot solution (approximately 1-2% of the solute mass).[3] Activated carbon has a high surface area that effectively adsorbs colored impurities and residual palladium.
-
Hot Filtration: Maintain the solution at a high temperature and perform a hot gravity filtration using fluted filter paper to remove the activated carbon.[3] This step is crucial and must be done quickly to prevent premature crystallization of the product on the filter paper.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the purified product.[4]
-
Isolation: Collect the pure white crystals by vacuum filtration.
-
-
Trustworthiness: This method is a self-validating system. The visual disappearance of color from the solution after hot filtration is a strong indicator of success. The subsequent formation of white crystals, as opposed to the initial off-white solid, confirms the removal of color-causing impurities.
Q2: After recrystallization, I'm still seeing multiple spots on my TLC plate. Why wasn't the purification effective?
A2: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent system, a phenomenon known as co-crystallization.
-
Causality: Recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities are either highly soluble at all temperatures or insoluble at all temperatures.[4][5][6] If an impurity has a solubility profile very similar to this compound, it will dissolve in the hot solvent and then precipitate out along with your product upon cooling, leading to ineffective purification.
-
Troubleshooting Steps:
-
Solvent System Optimization: The initial choice of solvent is critical. You may need to screen different solvents or solvent mixtures. For this compound, which is soluble in methanol and ethanol, trying a mixed solvent system like ethanol/water or acetic acid/water can often provide the differential solubility needed for effective separation.[2][7][8]
-
Consider an Alternative Purification Method: If recrystallization fails, it is a strong indicator that a different purification technique based on a different chemical principle is required.
-
Acid-Base Extraction: This method separates compounds based on their acidic or basic properties. Since your target is a carboxylic acid, it can be selectively extracted from neutral impurities.[9][10][11][12]
-
Column Chromatography: This separates compounds based on their differential adsorption to a stationary phase. It is highly effective for separating compounds with even minor differences in polarity.[13]
-
-
-
Visualization of the Decision Process:
Caption: Decision workflow for failed recrystallization.
Q3: My product is an oil and refuses to solidify, even after cooling. What's happening?
A3: Oiling out instead of crystallizing is usually caused by the presence of significant impurities or residual solvent, which depresses the melting point of the mixture.
-
Causality: The melting point of a pure solid is a sharp, defined temperature. Impurities disrupt the crystal lattice, making it harder for the molecules to pack into an ordered solid structure.[6] This results in a lower and broader melting point range. If the melting point is depressed to below the temperature of your solution, the compound will separate as a liquid (an oil) rather than a solid. Excess residual solvent can also act as an impurity with the same effect.
-
Resolution Protocol:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.
-
Slow Cooling: Allow the solution to cool much more slowly. A rapid temperature drop encourages precipitation over crystallization. Insulating the flask can help.[4]
-
Induce Crystallization: If crystals still do not form, you can try:
-
Scratching: Scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[4]
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.
-
-
Final Purification: If oiling out persists, the impurity level is too high for simple recrystallization. You must perform a more rigorous purification, such as column chromatography, to remove the impurities before attempting recrystallization again.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound, and how do they arise?
A1: The impurity profile is highly dependent on the synthetic route. For the common Suzuki-Miyaura cross-coupling of 4-chlorophenylboronic acid with a 4-halobenzoic acid derivative, the primary impurities are:
-
Unreacted Starting Materials: Residual 4-chlorophenylboronic acid or the 4-halobenzoic acid starting material.
-
Homocoupling Byproducts:
-
4,4'-Dichlorobiphenyl: From the coupling of two molecules of 4-chlorophenylboronic acid.
-
Biphenyl-4,4'-dicarboxylic acid: From the coupling of two molecules of the 4-halobenzoic acid.
-
-
Catalyst Residues: Palladium complexes used in the coupling reaction.[1]
-
Solvents: Residual solvents from the reaction or workup, such as dioxane, toluene, or ethanol.
Q2: How do I choose the best purification method: Recrystallization, Acid-Base Extraction, or Column Chromatography?
A2: The choice depends on the nature and quantity of the impurities.
| Method | Principle | Pros | Cons | Best For... |
| Recrystallization | Differential Solubility | Simple, scalable, good for removing small amounts of impurities with different solubility profiles.[4] | Ineffective for impurities with similar solubility; can have lower recovery. | Final purification step to obtain high-purity crystalline solid when impurities are minimal. |
| Acid-Base Extraction | Acidity/Basicity | Excellent for separating acidic compounds from neutral or basic impurities; high capacity.[9][11][12] | Will not separate the target from other acidic impurities; requires use of multiple solvents. | Removing neutral byproducts (e.g., 4,4'-dichlorobiphenyl) or unreacted starting materials. |
| Column Chromatography | Differential Adsorption | High resolving power, can separate compounds with very similar properties.[13] | More complex, time-consuming, requires larger volumes of solvent, less scalable. | Complex mixtures where other methods have failed or when very high purity is required for a small amount of material. |
Q3: What is the most effective way to perform an acid-base extraction for this compound?
A3: This technique leverages the carboxylic acid functional group to achieve a clean separation from non-acidic impurities.
-
Expertise & Causality: The carboxylic acid group of this compound is deprotonated by a base (like NaOH or NaHCO₃) to form the corresponding carboxylate salt. This ionic salt is highly soluble in water due to favorable ion-dipole interactions, while neutral organic impurities remain in the organic solvent layer.[10][12]
-
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an immiscible organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a base (e.g., sodium bicarbonate). Shake the funnel, venting frequently. Allow the layers to separate. The sodium salt of your product will be in the aqueous layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers. Perform a "back-wash" with a small amount of fresh organic solvent to remove any trapped neutral impurities from the aqueous layer.[9]
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 6M HCl) until the pH is ~2. The pure this compound will precipitate out as a solid.[14]
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold deionized water to remove residual salts, and dry thoroughly.
-
-
Workflow Visualization:
Caption: Workflow for Acid-Base Extraction purification.
Q4: What analytical techniques should I use to confirm the purity of my final product?
A4: A combination of methods provides the most comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for quantitative purity assessment of non-volatile compounds like this compound.[15] A reversed-phase method (e.g., using a C18 column) is typically employed. Purity is determined by the area percentage of the main peak.[16][17]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method ideal for monitoring reaction progress and assessing the number of components in a sample.[18] A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.
-
Melting Point Analysis: Pure crystalline solids have a sharp, narrow melting point range. A broad or depressed melting range compared to the literature value (typically 238-241 °C) indicates the presence of impurities.[7][8]
-
Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is invaluable for confirming the chemical structure of your product and identifying any structurally related impurities. The absence of unexpected signals in the spectrum is a strong indicator of high purity.
| Technique | Information Provided | Typical Parameters/Results for High Purity |
| RP-HPLC | Quantitative Purity | Column: C18; Mobile Phase: Acetonitrile/Water with acid (e.g., TFA or H₃PO₄); Result: >99% peak area.[15][17] |
| TLC | Qualitative Purity (Number of components) | Stationary Phase: Silica gel; Result: Single spot. |
| Melting Point | Qualitative Purity | Result: Sharp range, e.g., 239-241 °C.[7][8] |
| ¹H NMR | Structural Confirmation & Purity | Result: Clean spectrum matching the expected structure with no impurity peaks. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 8. 4-Chlorobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. p.urbanpro.com [p.urbanpro.com]
- 11. academics.su.edu.krd [academics.su.edu.krd]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgsyn.org [orgsyn.org]
- 14. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 15. This compound|Research Chemical [benchchem.com]
- 16. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-(4-Chlorophenyl)benzoic Acid Synthesis
Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-(4-Chlorophenyl)benzoic acid via the Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the specific challenges of this important transformation. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your own laboratory settings.
Introduction: The Challenge of Coupling an Aryl Chloride
The synthesis of this compound involves the coupling of an aryl halide with an arylboronic acid. A common and cost-effective approach is to couple 4-chlorophenylboronic acid with a 4-halobenzoic acid (typically 4-bromobenzoic acid) or vice-versa. The primary challenge in this specific synthesis often arises from the use of an aryl chloride as one of the coupling partners. The carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding carbon-bromine (C-Br) or carbon-iodine (C-I) bonds. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult, necessitating carefully optimized reaction conditions to achieve high yields.
This guide will address the critical parameters for successfully coupling these substrates, including catalyst and ligand selection, the role of the base and solvent, and strategies to mitigate common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured to help you diagnose and resolve common problems encountered during the synthesis of this compound.
Q1: My reaction shows low or no conversion of the starting materials. What are the primary factors to investigate?
A1: Low or no conversion in a Suzuki coupling involving an aryl chloride is most often linked to an inefficient catalyst system or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Inactivity: The choice of palladium source and, more critically, the ligand is paramount for activating aryl chlorides. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Expert Insight: The oxidative addition of the aryl chloride to the Pd(0) center is energetically demanding. To facilitate this, the palladium center must be highly electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for the oxidative addition step.
-
Actionable Solution: Switch to a more robust catalyst system. Consider using a pre-formed catalyst (e.g., a G3 or G4 palladacycle precatalyst) which are often more stable and efficient. If you are forming the catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand, ensure the ligand-to-palladium ratio is optimized (typically 1:1 to 2:1 for bidentate and 2:1 to 4:1 for monodentate ligands).
-
-
Insufficient Temperature: The activation energy for the oxidative addition of aryl chlorides is high.
-
Actionable Solution: Increase the reaction temperature. Reactions involving aryl chlorides often require temperatures between 80-120 °C. The choice of a high-boiling solvent like dioxane, toluene, or DMF is often necessary to reach these temperatures.
-
-
Inappropriate Base: The base is not just a proton scavenger; it plays a critical role in the transmetalation step by forming a more nucleophilic boronate "ate" complex.
-
Expert Insight: The strength and solubility of the base can dramatically affect the reaction rate. For challenging couplings, stronger bases are often required to drive the reaction forward.
-
Actionable Solution: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxidation by atmospheric oxygen, which can irreversibly convert it to inactive Pd(II) species.
-
Actionable Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Q2: I am observing significant amounts of side products, primarily homocoupling of the boronic acid and/or dehalogenation of the aryl halide. How can I minimize these?
A2: The formation of these side products points to specific flaws in the reaction setup or catalytic cycle.
-
Homocoupling (Boronic Acid Dimerization): This side reaction is often caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules, catalyzed by palladium.
-
Actionable Solution: As mentioned above, rigorous exclusion of oxygen is critical. Ensure your inert gas technique is robust and that all reagents and solvents are properly deoxygenated.
-
-
Dehalogenation/Protodeboronation: Dehalogenation is the replacement of the chlorine atom on the aryl halide with a hydrogen atom. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. Both result in the formation of undesired byproducts (chlorobenzene and benzoic acid, respectively, in this case).
-
Expert Insight: Protodeboronation can be particularly problematic with electron-deficient arylboronic acids and is often promoted by excessive water or harsh basic conditions at high temperatures. Dehalogenation can occur if a hydride source is present in the reaction mixture.
-
Actionable Solution:
-
Control Water Content: While a small amount of water is often necessary to dissolve the base and facilitate the reaction, excess water can lead to protodeboronation. If you suspect this is an issue, try using anhydrous solvents and a carefully dried base.
-
Optimize the Base: Very strong bases like hydroxides (NaOH, KOH) can sometimes exacerbate protodeboronation. K₃PO₄ is often a good compromise, providing sufficient basicity without being overly harsh.
-
Use Boronic Esters: If protodeboronation is a persistent issue, consider using a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, instead of the free boronic acid. These are generally more resistant to premature hydrolysis.
-
-
Frequently Asked Questions (FAQs)
Q3: Which coupling partner combination is better: 4-chlorophenylboronic acid with 4-bromobenzoic acid, or 4-bromophenylboronic acid with 4-chlorobenzoic acid?
A3: Generally, the combination of 4-chlorophenylboronic acid with 4-bromobenzoic acid is preferred. The reactivity of aryl halides in the oxidative addition step follows the trend I > Br > OTf >> Cl.[1] Therefore, using the more reactive aryl bromide as the electrophilic partner will facilitate the rate-limiting step of the catalytic cycle, making the overall reaction more efficient and requiring less harsh conditions than a reaction involving an aryl chloride.
Q4: What is the best solvent for this reaction?
A4: The optimal solvent system often depends on the chosen catalyst and base. Common choices for coupling aryl chlorides include:
-
1,4-Dioxane/Water mixtures (e.g., 4:1 or 5:1): This is a very common and effective solvent system. Dioxane has a high boiling point, allowing for elevated reaction temperatures, and the added water helps to dissolve the inorganic base.
-
Toluene/Water mixtures: Similar to dioxane, toluene allows for high reaction temperatures.
-
DMF (Dimethylformamide): DMF is a polar aprotic solvent that can be effective, but it can also be harder to remove during workup.
-
Ethanol/Water mixtures: In some modern "green" chemistry protocols, ethanol/water mixtures have been used successfully, often with specialized water-soluble catalysts or under milder conditions.[2]
Q5: How much catalyst should I use?
A5: For laboratory-scale synthesis, catalyst loading is typically between 0.5 to 5 mol%. For challenging couplings like those involving aryl chlorides, starting with a higher loading (e.g., 2 mol%) is advisable. In process development and large-scale synthesis, significant effort is invested in reducing the catalyst loading to minimize costs and residual palladium in the final product. With highly active modern catalysts, loadings can sometimes be reduced to well below 0.1 mol%.
Visualizing the Process: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki coupling is a well-defined catalytic cycle involving a palladium catalyst. Understanding these steps is key to effective troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach to optimization is crucial.
Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
Data Summary and Experimental Protocols
The following table summarizes a comparison between a standard protocol and a recommended optimized protocol for the synthesis of this compound from 4-bromobenzoic acid and 4-chlorophenylboronic acid.
| Parameter | Standard Protocol (Pd(PPh₃)₄) | Optimized Protocol (Modern Catalyst) | Rationale for Optimization |
| Aryl Halide | 4-Bromobenzoic Acid (1.0 eq) | 4-Bromobenzoic Acid (1.0 eq) | More reactive than the corresponding aryl chloride. |
| Boronic Acid | 4-Chlorophenylboronic Acid (1.2 eq) | 4-Chlorophenylboronic Acid (1.2 eq) | - |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd₂(dba)₃ is a common and stable Pd(0) source for in situ catalyst formation. |
| Ligand | - (included in catalyst) | SPhos | SPhos is a bulky, electron-rich ligand ideal for activating challenging substrates. |
| Catalyst Loading | 2-5 mol% | 1-2 mol% Pd, 2-4 mol% Ligand | Higher activity of the modern catalyst allows for lower loading. |
| Base | Na₂CO₃ (2.0 eq) | K₃PO₄ (2.0-3.0 eq) | K₃PO₄ is a stronger base, which can accelerate the transmetalation step. |
| Solvent | Toluene/Ethanol/Water | 1,4-Dioxane/Water (5:1) | Dioxane allows for higher, more consistent reaction temperatures. |
| Temperature | 80-90 °C | 100-110 °C | Higher temperature helps overcome the activation barrier for difficult couplings. |
| Typical Yield | 50-75% | >90% | Optimized conditions lead to significantly higher product yield. |
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Reagents:
-
4-Bromobenzoic acid (1.0 equiv)
-
4-Chlorophenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized water, degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromobenzoic acid, 4-chlorophenylboronic acid, and finely powdered potassium phosphate.
-
Catalyst Addition: In a separate vial, weigh out the Pd₂(dba)₃ and SPhos ligand and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe (e.g., for a 0.1 M reaction, use 10 mL of a 5:1 dioxane/water mixture per mmol of 4-bromobenzoic acid).
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by a suitable method such as TLC or LC-MS until the starting material (4-bromobenzoic acid) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is an off-white solid. To purify, dissolve the crude material in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Cool to room temperature and then in an ice bath to induce crystallization. Collect the solid by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield this compound.
References
Technical Support Center: Catalyst Selection for 4-(4-Chlorophenyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important synthetic transformation. The synthesis of this compound, a key intermediate in many pharmaceutical and materials science applications, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. The success of this reaction is critically dependent on the judicious selection of the palladium catalyst system.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the coupling of 4-chlorophenylboronic acid with a 4-halobenzoic acid (where the halide is commonly bromine or iodine), or alternatively, coupling 4-carboxyphenylboronic acid with 1-chloro-4-halobenzene.[1] The choice of reactants can be influenced by the commercial availability and cost of the starting materials.
Q2: Why is catalyst selection so critical for the Suzuki-Miyaura coupling of an aryl chloride?
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions.[3][4] This is due to the strong carbon-chlorine bond, which makes the rate-determining oxidative addition step of the catalytic cycle more challenging.[2][4] Therefore, traditional palladium catalysts like Pd(PPh₃)₄ are often ineffective for coupling aryl chlorides unless the aryl ring is activated by electron-withdrawing groups.[3][5] To overcome this hurdle, specialized catalyst systems featuring bulky, electron-rich phosphine ligands are required to enhance the catalytic activity of the palladium center.[3][6]
Q3: What are the key components of a successful catalyst system for this reaction?
A robust catalyst system for the Suzuki-Miyaura coupling of aryl chlorides consists of three primary components:
-
Palladium Precursor: This is the source of the active Pd(0) catalyst. Common precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium-ligand complexes.[4]
-
Ligand: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For aryl chlorides, bulky and electron-rich phosphine ligands are essential.[4]
-
Base: A base is required to activate the boronic acid for transmetalation.[7] The choice of base can significantly impact the reaction rate and yield.[2]
Q4: Which specific palladium catalysts and ligands are recommended for coupling with 4-chlorophenyl derivatives?
For the Suzuki-Miyaura coupling involving an aryl chloride like 4-chlorotoluene or 4-chlorobenzoic acid, highly active catalyst systems are necessary. Traditional catalysts such as Pd/PPh₃ are generally not effective.[5] Modern catalyst systems that have shown success with unactivated aryl chlorides include those based on:
-
Bulky, electron-rich monophosphine ligands: Ligands such as tricyclohexylphosphine (PCy₃) and the Buchwald-type biarylphosphines (e.g., S-Phos, X-Phos) are highly effective.[5] These ligands promote the oxidative addition of the aryl chloride to the palladium center.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can be very effective in activating aryl chlorides.[8]
-
Palladacycles: These are pre-formed, stable palladium complexes that can exhibit high catalytic activity and thermal stability.[4]
A comparison of catalyst systems is provided in the table below:
| Catalyst System (Precursor + Ligand) | Typical Loading (mol%) | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ + SPhos | 0.5 - 2 | High activity for aryl chlorides, broad substrate scope. | Air-sensitive, relatively expensive. |
| Pd₂(dba)₃ + XPhos | 0.5 - 2 | Excellent for sterically hindered substrates. | Air-sensitive, relatively expensive. |
| Pd(OAc)₂ + PCy₃ | 1 - 3 | More cost-effective than biarylphosphines. | May require higher temperatures. |
| [Pd(IMes)]₂ | 1 - 2 | Air and moisture stable pre-catalyst. | Ligand synthesis can be complex. |
| "Ligand-free" Pd/C | 5 - 10 | Heterogeneous, easily separable, reusable.[9] | May require higher catalyst loading and longer reaction times.[9] |
Q5: Can "ligand-free" conditions be used for this synthesis?
Yes, "ligand-free" conditions, often employing palladium on carbon (Pd/C) or palladium nanoparticles, have been reported for the Suzuki coupling of aryl chlorides.[9][10][11] These systems are attractive due to the ease of catalyst separation and potential for recycling.[9] However, they may require higher catalyst loadings, elevated temperatures, and may not be as efficient as homogeneous systems for challenging substrates.[9] The term "ligand-free" can be misleading, as solvent molecules or other species in the reaction mixture can act as ligands.[10]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Oxidative Addition Failure: This is the most common reason for failure with aryl chlorides.[4]
-
Solution: Switch to a more electron-rich and bulky ligand such as a Buchwald-type biarylphosphine (e.g., SPhos, XPhos) or a trialkylphosphine (e.g., PCy₃).[5] These ligands enhance the electron density on the palladium center, facilitating the oxidative addition.
-
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to air and moisture.
-
Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use properly dried solvents and reagents. Consider using a pre-formed, air-stable palladacycle catalyst.[4]
-
-
-
Ineffective Base:
-
The base may not be strong enough to activate the boronic acid or may have poor solubility in the reaction solvent.
-
-
Poor Solubility of Reactants:
-
If the reactants are not sufficiently soluble in the chosen solvent, the reaction rate will be slow.
-
Issue 2: Formation of Significant Side Products
Common Side Products & Mitigation Strategies:
-
Homocoupling of Boronic Acid: This results in the formation of a biphenyl byproduct from two molecules of the boronic acid.
-
Cause: This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[12][13] The Pd(II) species can then catalyze the homocoupling reaction.[12]
-
Solution: Thoroughly degas the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas through the solvent or by using the freeze-pump-thaw technique.
-
-
Dehalogenation of the Aryl Chloride: The chlorine atom is replaced by a hydrogen atom.
-
Cause: This can occur if a hydride source is present in the reaction mixture. The palladium intermediate can react with the hydride and undergo reductive elimination to form the dehalogenated product.[12]
-
Solution: Ensure all reagents and solvents are pure and free from potential hydride sources.
-
-
Protodeborylation of the Boronic Acid: The boronic acid group is replaced by a hydrogen atom.
Experimental Workflow & Protocols
Recommended Protocol for the Synthesis of this compound
This protocol utilizes a robust palladium catalyst system suitable for the coupling of an aryl chloride.
Materials:
-
4-Bromobenzoic acid
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromobenzoic acid (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous dioxane.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is ~2-3. The product should precipitate out of solution.
-
Purification: Collect the solid product by filtration, wash with water, and then a small amount of a cold non-polar solvent (e.g., hexane) to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Troubleshooting Workflow
Caption: A troubleshooting workflow for a challenging Suzuki-Miyaura coupling reaction.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-(4-Chlorophenyl)benzoic Acid and Other Halogenated Benzoic Acids for Researchers
This guide offers an in-depth, objective comparison of 4-(4-chlorophenyl)benzoic acid against other halogenated benzoic acids. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties to explore the causal relationships between chemical structure and experimental performance. We will delve into physicochemical properties, synthesis strategies, and the nuanced effects of halogenation on acidity, solubility, and biological activity, supported by experimental data and validated protocols.
Introduction: The Significance of Halogenation in Benzoic Acid Scaffolds
Halogenated benzoic acids are a cornerstone class of building blocks in medicinal chemistry and materials science. The introduction of a halogen atom onto the benzoic acid framework dramatically influences its electronic properties, lipophilicity, and metabolic stability. These modifications are not trivial; they are strategic choices made to fine-tune a molecule's interaction with biological targets or to enhance the physical properties of a polymer. This compound, a biphenyl derivative, serves as an excellent case study for understanding these effects in a more complex system, where the halogen's influence is transmitted across two aromatic rings. This guide will use it as a focal point for a broader comparison across the halogen series (F, Cl, Br, I) and positional isomers (ortho, meta, para).
Section 1: Profiling the Core Compound: this compound
This compound, also known as 4'-chlorobiphenyl-4-carboxylic acid, is a crystalline solid that serves as a versatile intermediate.[1] Its structure, featuring a carboxylic acid group, makes it a valuable precursor for creating more complex molecules through ester or amide bond formation.[1]
Caption: Chemical Structure of this compound.
Physicochemical Properties
A compound's physical properties are critical determinants of its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 5748-41-4 | |
| Molecular Formula | C₁₃H₉ClO₂ | |
| Molecular Weight | 232.66 g/mol | |
| Melting Point | 289-291 °C | |
| Appearance | Solid |
Section 2: Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds, making it ideal for synthesizing biphenyl compounds like this compound.[2][3] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid. The choice of a ligand-free Pd/C catalyst can offer a more practical and cost-effective approach for certain applications.[2]
Caption: Workflow for Suzuki-Miyaura synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the synthesis of biphenyl carboxylic acids.[2][4]
Materials:
-
4-Bromobenzoic acid
-
4-Chlorophenylboronic acid
-
Palladium on carbon (Pd/C, 10 wt%)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
Procedure:
-
Reactant Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Solvent: Add the Pd/C catalyst (e.g., 5 mol%) to the flask. Add a solvent mixture of ethanol and water (e.g., 3:1 v/v).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction can often be performed in the open air.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the Pd/C catalyst. Acidify the filtrate with 2M HCl until a precipitate forms (pH ~2).
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Trustworthiness: This protocol is self-validating. The progress can be monitored by TLC, and the final product's identity and purity can be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
Section 3: Comparative Analysis: The Impact of Halogenation
The true utility of a chemical building block is understood through comparison. Here, we analyze how the nature and position of the halogen substituent affect key chemical properties.
Acidity (pKa): The "Ortho-Effect" and Inductive vs. Resonance Effects
The acidity of a benzoic acid is a measure of the stability of its conjugate base (the benzoate anion). Halogens are electron-withdrawing groups, and their presence generally increases the acidity of benzoic acid (pKa ≈ 4.2) by stabilizing the negative charge on the carboxylate.[5][6]
This stabilization occurs primarily through the inductive effect (-I) , where the electronegative halogen pulls electron density away from the ring and the carboxylate group.[7][8]
Caption: Electronic and steric effects influencing the acidity of halogenated benzoic acids.
The position of the halogen is critical:
-
Ortho Isomers: These are typically the most acidic. This phenomenon, known as the "ortho-effect," is attributed to a combination of a strong inductive effect due to proximity and steric hindrance, which can force the carboxyl group out of the plane of the benzene ring.[5][6][7] This disruption of coplanarity reduces resonance stabilization of the neutral acid, making proton donation more favorable.
-
Meta and Para Isomers: The acidity of these isomers is primarily governed by the interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect (+R). For halogens, the inductive effect dominates, leading to increased acidity compared to unsubstituted benzoic acid.
| Compound | pKa Value | Key Influencing Factor(s) |
| Benzoic Acid | 4.20 | Baseline |
| 2-Fluorobenzoic Acid | 3.27 | Ortho-effect, High Electronegativity |
| 3-Chlorobenzoic Acid | 3.82 | Inductive Effect |
| 4-Chlorobenzoic Acid | 3.98 | Inductive Effect > Resonance Effect |
| 2-Chlorobenzoic Acid | 2.90 | Ortho-effect[5] |
| 4-Bromobenzoic Acid | 4.00 | Inductive Effect > Resonance Effect |
| 4-Iodobenzoic Acid | 4.03 | Inductive Effect > Resonance Effect |
Note: pKa values are approximate and can vary slightly based on experimental conditions.
As seen in the table, all halogenated benzoic acids are more acidic than benzoic acid itself. The ortho isomers show a significant increase in acidity.[9] Among the para-substituted acids, the acidity decreases slightly as the halogen gets larger (Cl > Br > I), reflecting the decreasing electronegativity and thus a weaker inductive effect.
Solubility Profile
The solubility of benzoic acids is a balance between the hydrophobic benzene ring and the hydrophilic carboxylic acid group.[10] Halogenation generally increases the molecular weight and hydrophobicity, leading to lower solubility in water. However, their solubility in organic solvents is typically good.[11][12][13]
-
In Water: Generally, halogenated benzoic acids are sparingly soluble in cold water but more soluble in hot water.[10][14]
-
In Organic Solvents: Solubility is high in polar organic solvents like alcohols (methanol, ethanol) and acetone, where hydrogen bonding can occur.[15][16] They are also soluble in less polar solvents like ethers and chlorinated solvents.[12]
Structure-property correlations have been developed to estimate the solubilities of halogenated benzoic acids, which is particularly useful for predicting the behavior of sparingly soluble compounds in drug development.[17]
Biological Activity and Applications
The specific halogen and its position are crucial for biological activity, forming the basis of many structure-activity relationship (SAR) studies.
-
This compound and its derivatives are investigated as inhibitors of protein phosphatases like Slingshot, which are involved in cytoskeleton dynamics and cell migration, making them potential targets for cancer therapy.[18]
-
Other Chlorobenzoic Acids: 2-Chlorobenzoic acid is a precursor for the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[19] 4-Chlorobenzoic acid itself has shown antifungal activity.[14]
-
Bromo and Iodo Derivatives: The introduction of heavier halogens like bromine or iodine can increase lipophilicity and sometimes lead to enhanced binding affinity with biological targets. N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown promise as antimicrobial agents against Gram-positive pathogens.[20]
-
General Applications: Halogenated benzoic acids are key intermediates in the synthesis of pharmaceuticals, agrochemicals (pesticides), and dyes.[14][19][21]
Section 4: Protocol for Acidity Determination (pKa)
An accurate pKa value is essential for predicting a compound's behavior in different pH environments, such as in physiological systems or during chemical separations. Potentiometric titration is a reliable method for this determination.
Caption: Experimental workflow for determining pKa via potentiometric titration.
Experimental Protocol: Potentiometric pKa Determination
Materials:
-
Halogenated benzoic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Solvent (e.g., 50:50 ethanol:water mixture)
-
Calibrated pH meter and electrode
-
Burette and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh a sample of the benzoic acid and dissolve it in a known volume of the solvent mixture.
-
Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Record the initial pH.
-
Data Collection: Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint: Continue the titration well past the equivalence point (the point of rapid pH change).
-
Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (V_eq), which is the midpoint of the steepest part of the curve.
-
Determine the half-equivalence point (V_eq / 2).
-
The pKa is the pH value at the half-equivalence point of the titration.
-
Trustworthiness: This method is highly reliable. The calibration of the pH meter and the standardization of the NaOH solution are critical for accuracy. The experiment can be repeated multiple times to ensure reproducibility.
Conclusion
The choice between this compound and other halogenated benzoic acids is a strategic decision guided by the desired application.
-
For high acidity and reactions sensitive to steric bulk , an ortho-halogenated benzoic acid is a strong candidate due to the pronounced "ortho-effect".
-
To subtly tune acidity and lipophilicity , para-substituted chloro-, bromo-, or iodo-benzoic acids offer a predictable gradient of electronic and physical properties.
-
For building complex biphenyl structures with specific electronic properties , this compound provides a robust and synthetically accessible scaffold.
This guide has demonstrated that while these compounds may appear similar, the specific nature and position of the halogen substituent impart distinct and predictable characteristics. A thorough understanding of these nuances, from pKa values to solubility profiles, empowers researchers to make informed decisions, accelerating the process of discovery and development.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. thetestmag.com [thetestmag.com]
- 9. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 10. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 11. pubs.aip.org [pubs.aip.org]
- 12. digital.library.unt.edu [digital.library.unt.edu]
- 13. scribd.com [scribd.com]
- 14. 4-Chlorobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-(4-Chlorophenyl)benzoic Acid Analogs
The 4-(4-chlorophenyl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a wide array of biological activities. The specific placement of the chlorine atom on one phenyl ring and the carboxylic acid on the other establishes a biphenyl framework that is amenable to diverse chemical modifications. These modifications significantly influence the compound's interaction with biological targets, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1]
This guide provides a comparative analysis of the biological activities of this compound and its analogs. By synthesizing data from multiple studies, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy and selectivity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary mechanism of action to support researchers, scientists, and drug development professionals in this field.
Structure-Activity Relationships and Comparative Efficacy
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The core biphenyl structure can be modified at multiple positions, but key changes often involve the carboxylic acid group or the addition of functional groups to the phenyl rings.
Anti-inflammatory Activity: A significant number of biphenyl carboxylic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[2][3] Analogs with substitutions on the biphenyl core have shown potent inhibitory activity against COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[4] For example, the introduction of a thiazolidinone moiety has been shown to yield compounds with significant anti-inflammatory effects.[5][6]
Anticancer Activity: The versatility of the this compound scaffold extends to oncology. Various analogs have demonstrated cytotoxic effects against a range of cancer cell lines.[1][7] The introduction of electron-withdrawing groups, such as in certain acrylamide-PABA hybrids, has been shown to enhance antiproliferative activity.[8] The anticancer mechanism can vary, with some compounds inhibiting key enzymes like β-tubulin or protein kinases, while others induce apoptosis through various signaling pathways.[8][9]
Other Biological Activities: Beyond anti-inflammatory and anticancer effects, analogs have been developed with antimicrobial and enzyme-inhibiting properties. For instance, derivatives bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have been synthesized and evaluated for their antimicrobial activity against Gram-positive bacterial strains.[10][11] Additionally, specific analogs have been identified as inhibitors of steroid 5 alpha-reductase, an enzyme implicated in benign prostatic hyperplasia.[12]
Quantitative Comparison of Biological Activity
To facilitate a direct comparison, the following table summarizes the biological activities of various this compound analogs and related derivatives, presenting their IC50 values against different biological targets.
| Compound/Analog Class | Target/Assay | Cell Line/Enzyme | IC50 Value (µM) | Reference |
| 4-((2-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide | COX-2 Inhibition | Purified Enzyme | 1.9 | [13] |
| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Steroid 5 alpha-reductase (human type 2) | Purified Enzyme | 0.82 | [12] |
| Acrylamide-PABA analog with 4-chlorophenyl group | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 25.27 | [8] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Antimicrobial (MIC) | S. aureus ATCC 6538 | 125 µg/mL | [10][11] |
| 5-(4-chlorophenyl)-6-(4-(methylsulfonyl) phenyl)-3-(methylthio)-1,2,4-triazine | COX-2 Inhibition | Purified Enzyme | 0.10 | [14] |
| S-Flurbiprofen (a related biphenyl carboxylic acid) | COX-2 Inhibition | Purified Sheep Placenta | 0.48 | [4] |
Key Experimental Methodologies
The evaluation of the biological activity of these analogs relies on a suite of standardized in vitro assays. Understanding the principles behind these protocols is crucial for interpreting the comparative data.
This assay is fundamental for screening compounds for anti-inflammatory potential. It quantifies the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Rationale for Experimental Choices:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 are used to ensure specificity and reproducibility.
-
Substrate: Arachidonic acid is the natural substrate for COX enzymes. Its conversion to prostaglandin H2 (PGH2), and subsequently to PGE2, is measured.
-
Detection Method: An Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used to quantify the amount of PGE2 produced. This method offers high sensitivity and specificity.
-
Reference Compound: A known COX inhibitor, such as Celecoxib (for COX-2) or Ibuprofen, is used as a positive control to validate the assay performance.
Step-by-Step Protocol:
-
Enzyme Preparation: The COX-1 or COX-2 enzyme is incubated in a reaction buffer containing a heme cofactor and an appropriate pH.
-
Inhibitor Incubation: The test compounds (analogs) at various concentrations are pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation time, the reaction is stopped by adding a solution of a strong acid (e.g., HCl).
-
Quantification: The amount of PGE2 produced is measured using a competitive ELISA kit according to the manufacturer's instructions.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of a typical in vitro COX enzyme inhibition assay.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic potential of anticancer compounds.
Rationale for Experimental Choices:
-
Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) is used to assess the spectrum of activity.[7][15]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan in living cells by mitochondrial succinate dehydrogenase.
-
Solubilization: A solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is required to dissolve the water-insoluble formazan crystals before absorbance can be measured.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Mechanism of Action: COX-2 Inhibition Pathway
Many this compound analogs with anti-inflammatory properties function by inhibiting the COX-2 enzyme. This enzyme is a key player in the inflammatory cascade, converting arachidonic acid into prostaglandins.[2]
Caption: Inhibition of the COX-2 pathway by bioactive analogs.
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of potent and selective therapeutic agents. The comparative data reveal that subtle structural modifications can dramatically alter biological activity, shifting the therapeutic focus from anti-inflammatory to anticancer or antimicrobial applications. The structure-activity relationships highlighted in this guide, supported by robust experimental protocols, provide a valuable framework for the rational design of next-generation analogs with improved efficacy and safety profiles. Further investigation into the precise molecular interactions within the target binding sites will continue to fuel the optimization of this important class of compounds.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 4-(4-Chlorophenyl)benzoic Acid Derivatives as Antimicrobial Agents
In the landscape of modern medicinal chemistry, the biphenyl scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique conformational properties and synthetic tractability have led to its incorporation into a multitude of pharmacologically active molecules.[1][2] Among these, derivatives of 4-(4-Chlorophenyl)benzoic acid have emerged as a promising class of compounds with a diverse range of biological activities, including antimicrobial and anti-inflammatory properties.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives, offering a comparative look at their antimicrobial efficacy supported by experimental data. Our focus will be on understanding how systematic structural modifications to the core scaffold influence biological activity, providing valuable insights for researchers and professionals engaged in drug discovery and development.
The Core Scaffold: A Platform for Antimicrobial Innovation
The this compound moiety, and its sulfonyl-bridged analogue 4-[(4-chlorophenyl)sulfonyl]benzoic acid, serve as a versatile platform for the synthesis of novel bioactive compounds. The presence of the carboxylic acid group provides a convenient handle for derivatization, allowing for the introduction of various functional groups and heterocyclic systems.[3] This guide will focus on a series of derivatives synthesized from 4-[(4-chlorophenyl)sulfonyl]benzoic acid, where the carboxylic acid is functionalized to explore the impact of these modifications on antimicrobial activity.[3]
General Synthetic Strategy
The synthesis of the target compounds commences with the multi-step preparation of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride. This key intermediate is then reacted with an amino acid, in this case, valine, to yield an N-acyl-α-amino acid. This derivative serves as a branching point for the synthesis of a variety of heterocyclic compounds, including 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles.[3] This synthetic versatility allows for a systematic investigation of the SAR.
Caption: General synthetic workflow for the preparation of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives.
Comparative Antimicrobial Activity: A Data-Driven Analysis
A series of novel compounds derived from 4-[(4-chlorophenyl)sulfonyl]benzoic acid were synthesized and evaluated for their antimicrobial and antibiofilm activity against a panel of Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. The minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) were determined to quantify the efficacy of each derivative.[3]
| Compound | Chemical Class | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. faecium MBEC (µg/mL) | C. albicans MBEC (µg/mL) |
| 3 | N-acyl-α-amino acid | >500 | >500 | 125 | >500 |
| 4 | 1,3-oxazol-5(4H)-one | 125 | 125 | 125 | >500 |
| 5a | N-acyl-α-amino ketone | >500 | >500 | >500 | >500 |
| 5b | N-acyl-α-amino ketone | >500 | >500 | >500 | >500 |
| 6a | 1,3-oxazole | >500 | >500 | >500 | 125 |
| 6b | 1,3-oxazole | >500 | >500 | >500 | >500 |
Data sourced from Molecules (2021), 26(16), 5107.[3]
Structure-Activity Relationship Insights
The experimental data reveals several key insights into the structure-activity relationship of these 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives:
-
Impact of the Carboxylic Acid Moiety: The free carboxylic acid in the N-acyl-α-amino acid derivative 3 resulted in a lack of significant antimicrobial activity (MIC > 500 µg/mL). However, this compound did exhibit moderate antibiofilm activity against E. faecium.[3]
-
Benefit of Heterocyclic Scaffolds: Conversion of the carboxylic acid to a 1,3-oxazol-5(4H)-one ring in compound 4 led to a notable increase in antibacterial activity against Gram-positive bacteria, with MIC values of 125 µg/mL against S. aureus and B. subtilis.[3] This suggests that the heterocyclic ring system is a favorable modification for enhancing antimicrobial efficacy.
-
Influence of Further Derivatization: Opening of the oxazolone ring to form the N-acyl-α-amino ketones 5a and 5b , and subsequent cyclization to the 1,3-oxazoles 6a and 6b , did not improve antibacterial activity. In fact, these modifications led to a loss of the activity observed with compound 4 .[3] This indicates that the specific electronic and steric properties of the 1,3-oxazol-5(4H)-one scaffold are crucial for its antibacterial effect.
-
Antifungal Activity: Interestingly, the 1,3-oxazole derivative 6a displayed selective antibiofilm activity against C. albicans, with an MBEC of 125 µg/mL.[3] This highlights how subtle structural changes can shift the biological activity profile of the parent scaffold.
Caption: Structure-activity relationship summary for 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments described in this guide.
General Procedure for the Synthesis of N-acyl-α-amino acid (Compound 3)
-
Dissolve valine (20 mmol) in 20 mL of 1 N NaOH solution.
-
Cool the solution in an ice bath (0–5 °C).
-
Simultaneously add, dropwise, a solution of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride (20 mmol) in 45 mL of anhydrous CH₂Cl₂ and a 2 N NaOH solution (10 mL) over 30 minutes with magnetic stirring.
-
Continue stirring the reaction mixture for 1 hour at room temperature.
-
Separate the aqueous phase and acidify with 2 N HCl to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (3 ).[3]
Antimicrobial Susceptibility Testing (Microdilution Method)
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Conclusion and Future Directions
The structure-activity relationship study of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives reveals that the biological activity of this scaffold is highly sensitive to the nature of the functional groups attached to the carboxylic acid moiety. The conversion to a 1,3-oxazol-5(4H)-one ring system was found to be a key modification for imparting antibacterial activity against Gram-positive bacteria. Further derivatization of this active compound did not lead to an improvement in antibacterial efficacy, highlighting the specific structural requirements for this activity.
These findings provide a solid foundation for the future design of more potent antimicrobial agents based on the this compound scaffold. Future work could focus on exploring a wider range of heterocyclic systems and substituents on the biphenyl rings to further optimize the antimicrobial and pharmacokinetic properties of these promising compounds.
References
A Comparative Guide to the Biological Activity of 4-(4-Chlorophenyl)benzoic Acid and Its Ester Derivatives: A Call for Empirical Investigation
For researchers and professionals in drug development, the journey from a promising chemical scaffold to a viable therapeutic candidate is one of meticulous investigation and empirical validation. The 4-(4-chlorophenyl)benzoic acid backbone presents an intriguing starting point, belonging to a class of compounds that has shown a wide array of biological activities. A common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound is the modification of its functional groups, with esterification of carboxylic acids being a prime example. This guide provides a comparative overview of the biological activity of this compound and its ester derivatives. However, a thorough review of the current scientific literature reveals a significant gap in direct, head-to-head comparative studies. Therefore, this document will not only synthesize the available, albeit limited, information but also serve as a call to action for the research community to conduct the necessary empirical investigations to fully elucidate the structure-activity relationship of this promising chemical series.
The Biological Potential of the this compound Scaffold
The this compound structure is a biphenyl carboxylic acid, a scaffold that is present in a number of biologically active molecules. While direct studies on the biological activities of this compound are sparse, investigations into its more complex derivatives provide clues to its potential. For instance, derivatives of the closely related 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial properties.[1][2] These studies, while not directly applicable to the parent compound, suggest that the 4-chlorophenyl-substituted phenyl moiety can be a key pharmacophore for biological activity.
Furthermore, other benzoic acid derivatives containing a chlorophenyl group have been investigated for their anti-inflammatory properties.[3][4] The presence of the chlorine atom can significantly influence the electronic and lipophilic properties of the molecule, which in turn can affect its interaction with biological targets.
Given the potential for biological activity, a crucial first step in characterizing this compound is to screen it in a battery of standardized in vitro assays. A foundational experiment in this process is the determination of its cytotoxic potential against various cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxicity of a compound against a panel of human cancer cell lines.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial dilutions of the stock solution are made in culture medium to achieve a range of final concentrations for testing.
- The culture medium from the seeded plates is replaced with medium containing the different concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug) are also included.
3. Incubation and MTT Assay:
- The plates are incubated for a specified period, typically 48 or 72 hours.
- Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell viability is calculated for each concentration relative to the vehicle control.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Esterification: A Gateway to Modulated Bioactivity
The transformation of a carboxylic acid to an ester is a fundamental strategy in medicinal chemistry to alter a compound's physicochemical properties and, consequently, its biological profile.
Increased Lipophilicity and Membrane Permeability: The replacement of the polar carboxylic acid group with a less polar ester group increases the overall lipophilicity of the molecule. This enhancement in lipid solubility can facilitate the passage of the compound across biological membranes, such as the cell membrane, potentially leading to higher intracellular concentrations and improved target engagement.
Prodrug Strategy: Esters can serve as prodrugs, which are inactive or less active molecules that are converted into the active parent drug within the body. In this case, an ester of this compound could be hydrolyzed by esterase enzymes present in the plasma and tissues to release the active carboxylic acid. This approach can be used to improve the oral bioavailability of a drug by protecting the polar carboxylic acid from premature metabolism or poor absorption in the gastrointestinal tract.
Caption: Prodrug activation of an ester to its active carboxylic acid form.
The Underexplored Landscape of this compound Esters
Despite the clear rationale for synthesizing and evaluating esters of this compound, there is a notable absence of such studies in the public domain. Simple alkyl esters, such as the methyl and ethyl esters, would be the logical first steps in exploring the impact of esterification. While studies on the cytotoxicity of methyl benzoate and ethyl benzoate exist, these lack the crucial 4-(4-chlorophenyl) substitution and are therefore not directly comparable.[5]
The biological activity of these esters could diverge significantly from the parent acid depending on the biological context. In in vitro assays lacking esterase activity, the ester would be evaluated on its own merits. Its increased lipophilicity might lead to non-specific membrane effects or altered interactions with a target protein. Conversely, in an in vivo setting, the ester's activity would likely be a composite of the intact ester and the hydrolyzed parent acid.
A Proposed Roadmap for Comparative Analysis
To address the current knowledge gap, a systematic, head-to-head comparison of this compound and its simple alkyl esters is warranted. The following experimental workflow is proposed as a starting point for such an investigation.
Caption: Proposed workflow for the comparative biological evaluation.
Data Summary and Future Outlook
The following table summarizes the current state of publicly available data for the comparative biological activities of this compound and its simple esters.
| Biological Activity | This compound | Methyl 4-(4-chlorophenyl)benzoate | Ethyl 4-(4-chlorophenyl)benzoate | Direct Comparison |
| Antimicrobial | Data Lacking | Data Lacking | Data Lacking | Data Lacking |
| Anticancer | Data Lacking | Data Lacking | Data Lacking | Data Lacking |
| Anti-inflammatory | Data Lacking | Data Lacking | Data Lacking | Data Lacking |
This guide, therefore, serves a dual purpose: to summarize the theoretical framework that strongly suggests a comparative investigation is a worthwhile endeavor, and to issue a clear call to researchers in medicinal chemistry and pharmacology to undertake these studies. The systematic evaluation of this compound and its simple ester derivatives will undoubtedly provide valuable insights into their structure-activity relationships and could pave the way for the development of novel therapeutics.
References
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 3. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of 4-(4-Chlorophenyl)benzoic Acid Derivatives
The 4-(4-chlorophenyl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundation for derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro performance of various derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential therapeutic applications. The experimental data presented herein is synthesized from peer-reviewed literature, providing a basis for informed decision-making in the selection and further development of these compounds.
Antimicrobial Activity: A Promising Frontier
Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The primary mechanism of action for some of these compounds appears to involve the disruption of the microbial cell membrane.
Comparative Analysis of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below summarizes the MIC values for representative this compound derivatives against various microbial strains.
| Derivative Class | Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Sulfonylbenzamido Acid | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | [1] |
| Bacillus subtilis ATCC 6683 | 125 | [1] | ||
| Oxazol-5(4H)-one | 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | Moderate Activity | [2][3] |
| Pyrazole | Bis(trifluoromethyl)aniline derivative (8) | S. aureus strains | 0.78 | [4] |
| Enterococcus faecalis | 3.12 | [4] | ||
| Enterococcus faecium | 3.12 | [4] | ||
| Chloro derivative (21) | Acinetobacter baumannii | 4 | [5] | |
| Thiazole | (E)-4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)hydrazineylidene)-3-(4-nitrophenyl)-2,3-dihydrothiazole (1h) | Trypanosoma cruzi (trypomastigote) | 1.67 | [6] |
Key Insights:
-
Pyrazole derivatives have shown particularly potent activity against Gram-positive bacteria, with some compounds exhibiting MIC values in the sub-micromolar range.[4]
-
Sulfonylbenzamido acid and oxazolone derivatives display moderate activity against Gram-positive strains.[1][2][3]
-
Thiazole-containing derivatives have emerged as promising agents against protozoan parasites like Trypanosoma cruzi.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., chloramphenicol, vancomycin)
-
Negative control (medium only)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the 96-well plates. The final concentration range should typically span from 0.125 to 512 µg/mL.
-
Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent starting bacterial density, which is crucial for the reproducibility of MIC values.
-
Serial Dilutions: This method allows for the precise determination of the minimum concentration required for inhibition.
-
Controls: Positive and negative controls are essential to validate the assay, ensuring that the bacteria are viable and that the medium is not contaminated.
Visualizing the Mechanism of Action: Membrane Permeabilization
Anticancer Activity: Targeting Proliferation
Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition in vitro. The table below presents the IC50 values for different derivatives against human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone | Derivative 9 | HeLa (Cervical Cancer) | 10 | [7] |
| Triazole | Derivative 18 | HCT-116 (Colorectal Cancer) | 4.53 | [7] |
| Derivative 14 | MCF-7 (Breast Cancer) | 15.6 | [7] | |
| Trimethoxyphenoxy Benzoic Acid | Compound 1 | MCF-7 (Breast Cancer) | 5.9 (µg/mL) | [7][8] |
| MDA-MB-468 (Breast Cancer) | 1.4 (µg/mL) | [7][8] | ||
| Compound 2 | MCF-7 (Breast Cancer) | 8.7 (µg/mL) | [7][8] | |
| MDA-MB-468 (Breast Cancer) | 3.7 (µg/mL) | [7][8] |
Key Insights:
-
A variety of heterocyclic modifications to the this compound core, such as quinazolinone and triazole rings, can lead to potent anticancer activity.[7]
-
The trimethoxyphenoxy benzoic acid derivatives have shown significant and selective cytotoxic effects against breast cancer cell lines.[7][8]
-
The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of test compounds on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Optimizing the initial cell number is critical to ensure that the cells are in the exponential growth phase during the assay, providing a sensitive measure of proliferation.
-
MTT Incubation Time: A 4-hour incubation is generally sufficient for viable cells to metabolize the MTT into formazan, providing a strong and reproducible signal.
-
Solubilization Step: Complete solubilization of the formazan crystals is essential for accurate absorbance readings.
Visualizing the Experimental Workflow: MTT Assay
Anti-inflammatory and Enzyme Inhibitory Potential
Beyond antimicrobial and anticancer activities, certain this compound derivatives have been explored for their anti-inflammatory and enzyme-inhibiting properties. For instance, some benzoic acid derivatives act as antagonists of VLA-4 (Very Late Antigen-4), an integrin involved in inflammatory processes.[9] Others have been investigated as inhibitors of enzymes like SUMO-specific protease 1 (SENP1).[10]
Comparative Analysis of Enzyme Inhibition
| Derivative Class | Compound | Target Enzyme | IC50 (nM) | Reference |
| Benzoic Acid Derivative | 12l | VLA-4 | 0.51 | [9] |
| 2-Oxoethyl Benzoate | Compound 43 | SENP1 | ~2,385 | [10] |
Key Insights:
-
Strategic modifications of the benzoic acid scaffold can yield highly potent enzyme inhibitors, as demonstrated by the nanomolar IC50 value of compound 12l against VLA-4.[9]
-
The 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate scaffold shows potential for the development of SENP1 inhibitors.[10]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.
Materials:
-
Bovine serum albumin (BSA) solution (1% w/v)
-
Phosphate buffered saline (PBS), pH 6.4
-
Test compounds dissolved in a suitable solvent
-
Reference anti-inflammatory drug (e.g., diclofenac sodium)
-
Water bath
-
UV-Vis spectrophotometer
Procedure:
-
Prepare reaction mixtures containing 2 mL of 1% BSA solution and 2 mL of the test compound at various concentrations.
-
Adjust the pH of the reaction mixtures to 6.4 using PBS.
-
Prepare a control group with the vehicle solvent instead of the test compound.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.
-
Cool the samples to room temperature.
-
Measure the turbidity of the samples at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation.
Causality Behind Experimental Choices:
-
Bovine Serum Albumin (BSA): BSA is used as it is readily available and its denaturation characteristics are well-understood, serving as a reliable model for protein denaturation.
-
Heat-Induced Denaturation: Heating provides a controlled and reproducible method to induce protein denaturation.
-
Turbidity Measurement: Denatured proteins aggregate, leading to increased turbidity, which can be quantified spectrophotometrically.
Conclusion and Future Directions
The in vitro evaluation of this compound derivatives has revealed a diverse range of biological activities, underscoring the therapeutic potential of this chemical scaffold. The potent antimicrobial and anticancer effects observed for specific derivatives warrant further investigation, including in vivo efficacy studies and mechanism of action elucidation. The anti-inflammatory and enzyme inhibitory activities also represent exciting avenues for future drug discovery efforts. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the promising pharmacological profiles of these compounds.
References
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. preprints.org [preprints.org]
- 8. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized 4-(4-Chlorophenyl)benzoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Small Molecule Synthesis
In the realm of drug discovery and materials science, the synthesis of a target molecule is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. For a compound like 4-(4-chlorophenyl)benzoic acid, a versatile intermediate in pharmaceuticals and polymer synthesis, even trace impurities can drastically alter biological activity, toxicity profiles, and material properties.[1][2] Regulatory bodies rightfully mandate stringent quality control, making the validation of an analytical method as important as the method itself.[3][4]
This guide eschews a simple recitation of protocols. Instead, it offers a comparative analysis of the primary analytical techniques for purity validation, grounded in the practical experience of a senior application scientist. We will explore not just how to perform these tests, but why specific methods are chosen, how they complement one another to build a self-validating system, and how to interpret the data to construct an unassailable purity profile for your synthesized this compound.
Pillar 1: Quantitative Purity Assessment - The Chromatographic Gold Standard
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for most small molecules.[5][6][7] Its power lies in its ability to separate the target compound from residual starting materials, byproducts, and degradation products, and to quantify them with high precision.
The Causality Behind Method Selection: Reversed-Phase HPLC
For this compound, a molecule with significant nonpolar character (due to its two phenyl rings) and a polar, ionizable carboxylic acid group, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[8] Here's why:
-
Mechanism: We use a nonpolar stationary phase (typically C18) and a polar mobile phase. The nonpolar regions of our analyte interact with the stationary phase. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can precisely control the elution of compounds based on their hydrophobicity.
-
Impurity Profile: This approach is ideal for separating our target from both more polar impurities (which elute early) and more nonpolar impurities (like biphenyl coupling byproducts, which elute later).
-
pH Control: The inclusion of an acid (like formic or phosphoric acid) in the mobile phase is critical. It suppresses the ionization of the carboxylic acid group (-COOH to -COO⁻), ensuring a single, un-ionized form of the analyte. This results in sharper, more symmetrical peaks and reproducible retention times.[8]
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is a robust starting point for developing a validated method.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Detector: UV-Vis Detector set to a wavelength where the analyte has strong absorbance, typically around 254 nm or 284 nm.[9]
-
-
Standard & Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution: Accurately weigh ~10 mg of a certified reference standard of this compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution to a final concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the synthesized batch of this compound at the same concentration (~0.1 mg/mL) as the working standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-15 min: 50% B to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% B to 50% B
-
19-25 min: Hold at 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the sample chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Data Presentation: HPLC Performance
| Parameter | Performance Characteristic | Rationale |
| Specificity | Excellent | The method can resolve the main analyte from potential impurities and starting materials.[10] |
| Sensitivity | High (LOD/LOQ in µg/mL range) | Capable of detecting and quantifying trace-level impurities.[11] |
| Precision | High (%RSD < 2%) | Injections are highly reproducible, ensuring reliable quantification.[12] |
| Throughput | Moderate | A single run, including equilibration, takes approximately 25-30 minutes. |
Visualization: HPLC Experimental Workflow
Caption: Workflow for RP-HPLC purity analysis.
Pillar 2: Orthogonal Confirmatory Techniques
Relying solely on one analytical technique is a critical oversight. A self-validating system requires orthogonal methods—techniques that measure different chemical or physical properties—to confirm identity and purity.[13]
A. Melting Point Analysis: The Classic Purity Indicator
-
Causality & Principle: The melting point of a pure crystalline solid occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This simple, low-cost test provides a powerful, immediate assessment of bulk purity.
-
Protocol:
-
Load a small amount of the finely ground, dried sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
-
-
Benchmark Data: Pure this compound has a reported melting point of 289-291 °C.[14] A synthesized batch should melt sharply within this range.
B. Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
-
Causality & Principle: MS provides the mass-to-charge ratio (m/z) of ionized molecules. It is the most direct method for confirming the molecular weight of the synthesized compound, a fundamental aspect of its identity.[5][15] When coupled with HPLC (LC-MS), it becomes a formidable tool for identifying unknown impurity peaks seen in the chromatogram.[13]
-
Protocol (LC-MS):
-
Utilize the HPLC method described previously.
-
Divert the column effluent into the inlet of a mass spectrometer (e.g., Electrospray Ionization - ESI).
-
Operate in negative ion mode to deprotonate the carboxylic acid, expecting to see the [M-H]⁻ ion.
-
-
Expected Data:
-
Molecular Formula: C₁₃H₉ClO₂
-
Molecular Weight: 232.66 g/mol [14]
-
Expected Ion (ESI-): [M-H]⁻ at m/z 231.02
-
C. Spectroscopic Fingerprinting: NMR and FT-IR
Spectroscopy provides a detailed "fingerprint" of the molecule's structure, confirming that you have synthesized the correct isomer and that no significant structural impurities are present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Causality & Principle: NMR provides unequivocal information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule.[6] It is exceptionally sensitive for detecting structurally different impurities.
-
Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire the spectra.
-
Expected ¹H NMR Signals (Conceptual): The spectrum should show distinct signals in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the protons on the two different phenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). The integration of these signals should match the expected proton count.
-
Expected ¹³C NMR Signals (Conceptual): The spectrum will show signals for the carbonyl carbon (~167 ppm) and multiple signals in the aromatic region (125-145 ppm) for the different carbons of the phenyl rings.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Causality & Principle: FT-IR is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] It is an excellent tool to quickly confirm the successful incorporation of the key functional groups.
-
Protocol: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expected Key Absorption Bands:
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, 1490 cm⁻¹: C=C stretching of the aromatic rings.
-
~1090 cm⁻¹: C-Cl stretch.
-
-
Visualization: Integrated Spectroscopic & Physical Analysis Workflow
Caption: Orthogonal methods for identity and purity.
Comparative Summary and Integrated Validation Strategy
No single method tells the whole story. The strength of your purity validation lies in the intelligent combination of these techniques.
Comparison of Analytical Techniques
| Technique | Information Provided | Sensitivity | Specificity | Throughput | Primary Role |
| RP-HPLC | Quantitative Purity (%) | High | High | Moderate | Primary Purity Assay |
| Melting Point | Physical Constant, Bulk Purity | Low | Low | High | Rapid Purity Screen |
| Mass Spec (MS) | Molecular Weight | Very High | Very High | High | Identity Confirmation |
| NMR | Chemical Structure | Moderate | Very High | Low | Structural Elucidation |
| FT-IR | Functional Groups | Moderate | Moderate | High | Rapid Identity Screen |
An Integrated Strategy for Self-Validation
A robust, defensible purity assessment follows a logical, tiered approach.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. 4-Chlorobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 10. scielo.br [scielo.br]
- 11. emerypharma.com [emerypharma.com]
- 12. wjarr.com [wjarr.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound 95 5748-41-4 [sigmaaldrich.com]
- 15. sartorius.com [sartorius.com]
A Comparative Guide to 4-(4-Chlorophenyl)benzoic Acid and its Positional Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and material science, the nuanced differences between positional isomers can dictate the ultimate success of a lead compound or functional material. The substitution pattern on an aromatic ring system governs a molecule's steric profile, electronic distribution, and intermolecular interactions, thereby profoundly influencing its physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of 4-(4-Chlorophenyl)benzoic acid and its ortho- and meta-isomers: 2-(4-Chlorophenyl)benzoic acid and 3-(4-Chlorophenyl)benzoic acid.
This document moves beyond a simple cataloging of data to offer insights into the causal relationships between molecular structure and observable properties. By understanding these fundamentals, researchers can make more informed decisions in the design and selection of molecules for their specific applications. While comprehensive experimental data for all three isomers is not uniformly available in public literature, this guide synthesizes known data with established principles of physical organic chemistry to provide a robust comparative framework.
Structural and Electronic Overview
The core structure of these compounds is a biphenyl system where one phenyl ring is substituted with a carboxylic acid group and the other with a chlorine atom. The key differentiator is the point of attachment of the chlorophenyl group to the benzoic acid moiety.
-
This compound (para-isomer): The chlorophenyl group is at the para position relative to the carboxylic acid. This linear and symmetric arrangement allows for efficient crystal packing and can influence solubility and melting point.
-
3-(4-Chlorophenyl)benzoic acid (meta-isomer): The chlorophenyl group is at the meta position. This substitution pattern results in a less symmetric molecule compared to the para-isomer.
-
2-(4-Chlorophenyl)benzoic acid (ortho-isomer): The chlorophenyl group is at the ortho position. This arrangement introduces significant steric hindrance between the two phenyl rings and between the chlorophenyl group and the carboxylic acid. This steric clash forces the phenyl rings to twist out of planarity, which has significant consequences for the molecule's electronic properties and reactivity.
The electronic nature of the substituents also plays a critical role. The carboxylic acid group is an electron-withdrawing group, while the chlorine atom is an electron-withdrawing group via induction but can be a weak electron-donating group through resonance. The interplay of these effects, modulated by their relative positions, influences the acidity of the carboxylic acid and the reactivity of the aromatic rings.
Figure 1: Connectivity of the chlorophenyl and benzoic acid moieties in the three isomers.
Comparative Physicochemical Properties
The physical properties of these isomers are a direct consequence of their structural differences. The following table summarizes available and predicted data. It is important to note the scarcity of verified experimental data for the ortho- and meta-isomers in publicly accessible databases.
| Property | This compound | 3-(4-Chlorophenyl)benzoic acid | 2-(4-Chlorophenyl)benzoic acid |
| Molecular Formula | C₁₃H₉ClO₂ | C₁₃H₉ClO₂ | C₁₃H₉ClO₂ |
| Molecular Weight | 232.66 g/mol | 232.66 g/mol | 232.66 g/mol |
| Melting Point (°C) | 289-291[1] | Data not readily available | Data not readily available |
| pKa (predicted) | ~4.0 | ~3.8 | ~3.5 |
| Appearance | Solid[1] | - | - |
Discussion of Trends:
-
Melting Point: The high melting point of the para-isomer, this compound, is indicative of its linear and symmetric structure, which allows for strong intermolecular forces and efficient packing in the crystal lattice. The meta- and ortho-isomers are expected to have lower melting points due to their less regular shapes, which disrupt crystal packing.
-
Acidity (pKa): The acidity of the carboxylic acid group is influenced by the electronic effects of the chlorophenyl substituent. In the para- and meta-positions, the electron-withdrawing nature of the chlorine atom increases the acidity relative to benzoic acid (pKa ~4.2). For the ortho-isomer, a more pronounced increase in acidity is predicted. This "ortho effect" is a combination of steric hindrance, which can disrupt the coplanarity of the carboxylic acid group with the ring, and through-space electronic effects.
Spectroscopic Differentiation
Spectroscopic techniques are indispensable for the unambiguous identification of these isomers. Each isomer will exhibit a unique fingerprint in NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra will show distinct patterns for the aromatic protons.
-
This compound: Due to its symmetry, the spectrum will be relatively simple. The protons on the benzoic acid ring will appear as two doublets, and the protons on the chlorophenyl ring will also appear as two doublets.
-
3-(4-Chlorophenyl)benzoic acid: The spectrum will be more complex due to the lower symmetry. The protons on both rings will show more complex splitting patterns (e.g., doublets, triplets, and multiplets).
-
2-(4-Chlorophenyl)benzoic acid: The spectrum will also be complex. The proximity of the two rings will lead to through-space interactions (Nuclear Overhauser Effect), which can be observed in 2D NMR experiments and help confirm the ortho-substitution. The chemical shifts of the protons ortho to the inter-ring bond will be significantly affected.
¹³C NMR: The number of unique carbon signals will reflect the symmetry of each isomer.
-
This compound: Will show fewer signals due to symmetry.
-
3-(4-Chlorophenyl)benzoic acid: Will show a greater number of signals.
-
2-(4-Chlorophenyl)benzoic acid: Will also show a greater number of signals, with the chemical shifts of the carbons at the point of attachment and in the ortho positions being particularly sensitive to the steric environment.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will be dominated by the characteristic absorptions of the carboxylic acid group: a broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. The exact position of the C=O stretch may vary slightly between the isomers due to electronic effects. The fingerprint region (below 1500 cm⁻¹) will show unique patterns of C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.
Mass Spectrometry (MS)
Synthesis Strategies
The most common and versatile method for synthesizing these biphenyl compounds is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an arylboronic acid.
Figure 2: General workflow for the synthesis of chlorophenylbenzoic acid isomers via Suzuki coupling.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate aryl halide (e.g., 1-bromo-4-chlorobenzene) and the corresponding carboxyphenylboronic acid isomer (2-, 3-, or 4-carboxyphenylboronic acid) in a suitable solvent system (e.g., a mixture of toluene and water).
-
Catalyst and Base Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired chlorophenylbenzoic acid isomer.
-
Characterization: Confirm the identity and purity of the synthesized compound using NMR, IR, and mass spectrometry, and measure its melting point.
Applications and Future Directions
Substituted benzoic acids are prevalent scaffolds in medicinal chemistry and materials science.[2] this compound and its isomers can serve as valuable building blocks for the synthesis of more complex molecules with potential applications as:
-
Pharmaceutical Intermediates: The biphenyl motif is present in numerous biologically active compounds. These isomers can be used to synthesize novel anti-inflammatory agents, analgesics, or enzyme inhibitors.
-
Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystalline materials.
-
Polymers: These compounds can be used as monomers for the synthesis of high-performance polymers with enhanced thermal stability and specific optical properties.
The distinct spatial arrangement of the functional groups in each isomer offers a toolkit for fine-tuning the properties of the final product. For instance, the bent structure of the meta-isomer might be advantageous for disrupting protein-protein interactions, while the linear para-isomer could be ideal for applications requiring self-assembly and ordered structures. The sterically hindered ortho-isomer may offer unique reactivity or be used to create specific three-dimensional cavities in supramolecular chemistry.
Conclusion
The positional isomers of chlorophenylbenzoic acid, while sharing the same molecular formula, are distinct chemical entities with unique properties. The para-isomer is a well-characterized, symmetric molecule, while its meta- and ortho-counterparts, though less documented, offer different steric and electronic profiles that can be exploited in rational molecular design. A thorough understanding of the structure-property relationships outlined in this guide is crucial for researchers and drug development professionals seeking to leverage these differences in the creation of novel and effective chemical entities. Further experimental characterization of the ortho- and meta-isomers is warranted to fully unlock their potential in various scientific disciplines.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(4-Chlorophenyl)benzoic Acid
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous responsibility that culminates in their safe and compliant disposal. 4-(4-Chlorophenyl)benzoic acid, a biphenyl carboxylic acid derivative common in synthetic and pharmaceutical research, requires careful management due to its specific hazard profile. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and regulatory principles, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of safe handling and disposal. This compound is not benign; its hazard profile necessitates that it be treated as regulated chemical waste. The primary risks are associated with direct contact and environmental release.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers. These classifications are the direct drivers for the stringent disposal procedures that follow.
| Hazard Class & Category | Hazard Statement | Description |
| Acute Toxicity (Oral), Cat. 4 | H302 | Harmful if swallowed, indicating significant oral toxicity.[1][2] |
| Skin Irritation, Cat. 2 | H315 | Causes skin irritation upon contact.[3] |
| Eye Irritation, Cat. 2 | H319 | Causes serious eye irritation.[3] |
| STOT SE, Cat. 3 | H335 | May cause respiratory irritation if inhaled as a dust.[3] |
| Aquatic Chronic, Cat. 2 | H411 | Toxic to aquatic life with long-lasting effects. |
The presence of a chlorine atom classifies this compound as a halogenated organic , a critical detail for waste segregation to prevent dangerous reactions and ensure correct final disposal, which is typically high-temperature incineration[4]. Releasing this compound into drains or regular trash can cause significant environmental harm and is a violation of environmental regulations[1][5].
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, where each step builds upon the last to ensure a closed-loop process of safety and compliance from the point of generation to final disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risks of exposure outlined in the hazard profile.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal technique to avoid skin contact[6].
-
Eye/Face Protection : Use safety glasses with side-shields or chemical safety goggles that conform to government standards like NIOSH (US) or EN 166 (EU)[6][7].
-
Skin and Body Protection : A fully buttoned laboratory coat is mandatory. For larger quantities, consider additional protective clothing[3][8].
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator is required[1][8]. All handling of the solid waste should ideally occur within a chemical fume hood to minimize inhalation risk[9].
Step 2: Waste Segregation and Containerization
Proper segregation is arguably the most critical step in chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process[5][10].
-
Identify as Halogenated Waste : this compound is a halogenated organic solid. It MUST be segregated from non-halogenated organic waste, aqueous waste, and general laboratory trash[4][11].
-
Select a Suitable Container :
-
Use a container designated specifically for Halogenated Solid Waste . These are typically supplied by your institution's Environmental Health & Safety (EHS) department and are made of a compatible material like high-density polyethylene (HDPE)[9][12].
-
The container must be in good condition, free from damage, and have a secure, leak-proof closure[5][10].
-
If disposing of the original product container, ensure it is empty (i.e., all material that can be practically removed has been). Do not rinse the container into the sink. The uncleaned container should be handled as the product itself[1].
-
-
Label the Waste Container Immediately :
-
Affix a "Hazardous Waste" tag to the container as soon as the first particle of waste is added[11].
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or formulas.
-
List all constituents and their approximate percentages.
-
Indicate the relevant hazards (e.g., Toxic, Irritant) by checking the appropriate boxes on the tag[11].
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation while it awaits pickup[5].
-
Designated Location : Store the waste container in a designated Satellite Accumulation Area, such as a properly ventilated cabinet under a fume hood[11].
-
Container Management : Keep the waste container tightly closed at all times, except when adding waste[11][12].
-
Segregation in Storage : Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and bases[7][13]. Use secondary containment (e.g., a plastic tub) to prevent spills from spreading[9].
Step 4: Final Disposal via Authorized Channels
Under no circumstances should this chemical be disposed of in the regular trash or washed down the drain[1][2][9].
-
Request Pickup : Once the container is full (no more than 90% capacity) or has been stored for the maximum allowable time (e.g., six months in academic labs), arrange for its disposal[5][12].
-
Professional Disposal : Contact your institution's EHS department or a licensed professional waste disposal service to collect the waste[1][6]. These entities are equipped to transport and dispose of the material in compliance with all local, state, and national regulations, such as those set by the Environmental Protection Agency (EPA)[5].
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision-making flowchart for compliant waste handling.
Emergency Procedures: Small Spill Management
In the event of a small, contained spill of solid this compound:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE : Wear the full PPE described in Step 1 of the protocol, including respiratory protection if necessary.
-
Contain and Clean :
-
Dispose : The contaminated cleaning materials must also be disposed of as hazardous waste in the same container.
-
Report : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this structured and well-documented disposal process, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. aksci.com [aksci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. fishersci.com [fishersci.com]
- 8. uccaribe.edu [uccaribe.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. ethz.ch [ethz.ch]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
Comprehensive Guide to Personal Protective Equipment for Handling 4-(4-Chlorophenyl)benzoic acid
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 4-(4-Chlorophenyl)benzoic acid, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) and procedural best practices to ensure your safety and the integrity of your research.
Hazard Analysis: Understanding the Risks of this compound
This compound is a solid, often appearing as a light, fluffy white powder or triclinic crystals.[1] Its physical form is a key determinant of its handling risks. The primary hazards associated with this compound, as identified in its Safety Data Sheets (SDS), are acute and direct. A foundational understanding of these risks is critical to appreciating the causality behind the recommended PPE.
The compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral) : Ingestion can lead to adverse health effects.[2][3]
-
Causes skin irritation : Direct contact with the skin can result in irritation.[2][4]
-
Causes serious eye irritation : The powder is particularly hazardous to the eyes, capable of causing significant irritation.[2][4]
-
May cause respiratory irritation : As a fine powder, the dust can be easily inhaled, leading to irritation of the respiratory tract.[2][4]
Furthermore, it is a combustible solid that can form explosive dust mixtures in the air upon intense heating.[3][5] In the event of a fire, it may release hazardous combustion products, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][6]
Core Protective Measures: Selecting the Right PPE
The selection of PPE is not a matter of simple preference but a scientifically-driven choice based on the specific hazards of the chemical. The goal is to establish a complete barrier between the researcher and the potential routes of exposure (inhalation, ingestion, skin/eye contact).
Eye and Face Protection: The First Line of Defense
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[2]
-
Primary Protection : At a minimum, chemical safety goggles that conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations must be worn.[2][6] These are superior to standard safety glasses as they provide a seal around the eyes, offering greater protection from airborne dust.
-
Secondary Protection : When weighing out the powder or performing any operation with a high potential for dust generation or splashing, a face shield must be worn in addition to safety goggles.[7][8] The face shield provides a secondary barrier, protecting the entire face from contact.
Hand Protection: Preventing Dermal Exposure
To prevent skin irritation, chemically resistant gloves are mandatory.[2][4]
-
Material Selection : Nitrile gloves are a suitable choice for handling this compound in most laboratory settings.[9] They offer good resistance to a range of chemicals, including acids, and provide adequate protection against incidental contact with the solid powder.[9] Always inspect gloves for tears or punctures before use.
-
Proper Technique : Glove removal is as important as selection. Use the proper technique (without touching the glove's outer surface) to avoid cross-contamination.[2] Contaminated gloves must be disposed of immediately as hazardous waste. After removing gloves, always wash your hands thoroughly.[3][6]
Body Protection: Shielding Skin and Clothing
-
Lab Coat : A standard laboratory coat must be worn and kept fully fastened to protect against accidental spills and contamination of personal clothing.[7]
-
Footwear : Fully enclosed shoes, preferably made of a chemical-resistant material, are required in any area where this chemical is handled.[7] Open-toed shoes, sandals, or porous fabric shoes offer no protection and are not permitted.
Respiratory Protection: Mitigating Inhalation Risks
The risk of inhaling the fine powder is significant and must be controlled primarily through engineering controls.
-
Engineering Controls : All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood or a ventilated enclosure to minimize dust generation and inhalation.[2][3][6]
-
Respiratory Masks : If engineering controls are insufficient or in the event of a spill, respiratory protection is required. For nuisance dust exposure, a NIOSH-approved P95 or EU-rated P1 particle respirator may be sufficient.[2] For higher-level protection or situations with significant aerosolization, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[2]
Summary of PPE Recommendations
| Hazard Category | GHS Hazard Statement | Primary PPE Recommendation | Secondary/Situational PPE |
| Eye Contact | H319: Causes serious eye irritation[2] | Chemical Splash Goggles (ANSI Z87.1 / EN166)[2][6] | Full-Face Shield (worn over goggles)[7] |
| Skin Contact | H315: Causes skin irritation[2] | Nitrile Gloves[9] | Chemical-resistant Lab Coat |
| Inhalation | H335: May cause respiratory irritation[2] | Chemical Fume Hood (Engineering Control)[3][6] | NIOSH-approved Respirator (e.g., N95/P95)[2] |
| Ingestion | H302: Harmful if swallowed[2][3] | N/A (Procedural Control) | N/A (Procedural Control) |
Operational and Disposal Plans
A self-validating safety protocol extends beyond wearing PPE to encompass the entire lifecycle of the chemical in the laboratory, from preparation to disposal.
Safe Handling Workflow
The following step-by-step process provides a framework for safely handling this compound.
-
Preparation :
-
Designate a specific work area within a chemical fume hood.[7]
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment (spatula, weigh paper, glassware, etc.) and labeled waste containers before retrieving the chemical.
-
-
Donning PPE :
-
Put on your lab coat, safety goggles, and gloves in a clean area before entering the designated workspace.
-
-
Handling the Chemical :
-
Perform all manipulations, including weighing and transferring, within the fume hood to contain any dust.
-
Handle the container carefully to avoid generating airborne dust.
-
If dissolving the solid, add it slowly to the solvent to prevent splashing.
-
-
Post-Handling :
-
Securely close the primary container and wipe it down with a damp towel to remove any residual powder before returning it to storage.
-
Clean all contaminated surfaces and equipment.
-
-
Doffing PPE :
-
Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water.
-
Caption: Safe handling workflow for this compound.
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[2][6] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill : Evacuate the area. Wearing full PPE (including respiratory protection), sweep up the spilled solid, avoiding dust creation, and place it in a labeled, sealed container for hazardous waste disposal.[2][6]
Disposal Plan
Proper disposal is a critical final step.
-
Solid Waste : All contaminated disposable items, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[7]
-
Unused Product : Unused or non-recyclable this compound must be disposed of as hazardous waste.[2] Contact a licensed professional waste disposal service and do not mix with other waste streams.[2][3]
By adhering to these comprehensive guidelines, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- 1. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. uah.edu [uah.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

